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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 7-(methoxymethyl)-2,3-dihydro-1H-indole

An In-depth Technical Guide to 7-(methoxymethyl)-2,3-dihydro-1H-indole: Structure, Properties, and Synthetic Insights Introduction The indoline scaffold, a core structural motif in numerous natural products and pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 7-(methoxymethyl)-2,3-dihydro-1H-indole: Structure, Properties, and Synthetic Insights

Introduction

The indoline scaffold, a core structural motif in numerous natural products and pharmaceuticals, continues to be a focal point of intensive research in medicinal chemistry and drug discovery. Its unique electronic and conformational properties make it a privileged structure for interacting with a diverse array of biological targets. This technical guide focuses on a specific, lesser-documented derivative: 7-(methoxymethyl)-2,3-dihydro-1H-indole. While direct literature on this exact molecule is sparse, this document leverages established chemical principles and data from closely related 7-substituted indoline analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its predicted chemical properties, propose a robust synthetic pathway, detail characterization methodologies, and discuss its potential applications, grounding our insights in the rich chemistry of the indoline family.[1][2][3]

Chemical Structure and Physicochemical Properties

The foundational structure is the 2,3-dihydro-1H-indole, commonly known as indoline. The molecule of interest features a methoxymethyl (-CH₂OCH₃) substituent at the C7 position of the benzene ring. This substituent significantly influences the molecule's steric and electronic properties compared to more common analogs like 7-methoxy or 7-methyl indoline.

1.1. Core Structure Analysis

  • IUPAC Name: 7-(methoxymethyl)-2,3-dihydro-1H-indole[4]

  • Molecular Formula: C₁₀H₁₃NO

  • Core Scaffold: The indoline ring system consists of a benzene ring fused to a five-membered pyrrolidine ring. The secondary amine at the N1 position is a key site for chemical modification and a hydrogen bond donor. The aromatic portion is electron-rich, predisposing it to electrophilic substitution, while the dihydro-pyrrole ring imparts a degree of conformational flexibility.

1.2. Predicted Physicochemical Data

The following properties are estimated based on the compound's structure and data from analogous compounds. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and chromatography, and for preliminary assessment of drug-like properties.

PropertyPredicted ValueRationale & Significance
Molecular Weight 163.22 g/mol Calculated from the molecular formula (C₁₀H₁₃NO). Essential for all stoichiometric calculations in synthesis.
XLogP3 ~1.8 - 2.2Estimated by comparison to 7-methylindoline and 7-methoxyindoline. This value suggests moderate lipophilicity, indicating good potential for membrane permeability, a key factor in drug design.
Hydrogen Bond Donors 1 (from the N-H group)The secondary amine is a crucial site for intermolecular interactions, including binding to biological targets.
Hydrogen Bond Acceptors 2 (from the N and O atoms)The nitrogen and the ether oxygen can accept hydrogen bonds, influencing solubility in protic solvents and receptor binding.
Boiling Point ~260-280 °CEstimated based on similar structures.[5] High boiling point is typical for aromatic amines with this molecular weight, suggesting low volatility under standard conditions.
Solubility Soluble in methanol, ethanol, DCM, chloroformExpected to have good solubility in common organic solvents due to its moderate polarity. Limited solubility in water is predicted, though it may be soluble in acidic aqueous solutions via protonation of the amine.

Proposed Synthesis and Mechanistic Rationale

Given the absence of a published, direct synthesis for 7-(methoxymethyl)-2,3-dihydro-1H-indole, we propose a logical and robust three-step synthetic sequence starting from the more readily available 7-methyl-1H-indole. This pathway is designed for efficiency and control, leveraging well-established and reliable chemical transformations.

2.1. Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Reduction cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution & Deprotection Start 7-Methyl-1H-indole Intermediate1 7-Methyl-2,3-dihydro-1H-indole Start->Intermediate1 NaBH3CN, AcOH Rationale: Selective reduction of the indole C2=C3 bond without over-reducing the aromatic ring. Intermediate2 7-(Bromomethyl)-2,3-dihydro-1H-indole (after N-protection) Intermediate1->Intermediate2 1. Boc2O 2. NBS, AIBN Rationale: N-protection prevents side reactions. NBS provides selective free-radical bromination at the benzylic position. FinalProduct 7-(Methoxymethyl)-2,3-dihydro-1H-indole Intermediate2->FinalProduct 1. NaOMe, MeOH 2. TFA or HCl Rationale: Methoxide is a strong nucleophile for SN2 displacement. Acid removes the Boc group.

Caption: Proposed synthetic pathway for 7-(methoxymethyl)-2,3-dihydro-1H-indole.

2.2. Detailed Experimental Protocols

Step 1: Reduction of 7-Methyl-1H-indole to 7-Methyl-2,3-dihydro-1H-indole

  • Rationale: The selective reduction of the C2-C3 double bond of the indole ring without affecting the benzene ring is critical. Sodium cyanoborohydride (NaBH₃CN) in acetic acid is the reagent of choice for this transformation, as it is a mild reducing agent that is stable in acid and selectively reduces iminium ions formed in situ.

  • Protocol:

    • Dissolve 7-methyl-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0-5 °C using an ice bath.

    • Add sodium cyanoborohydride (approx. 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, carefully pour the mixture over crushed ice and basify to pH > 9 with a cold aqueous NaOH solution.

    • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-methyl-2,3-dihydro-1H-indole.

Step 2: Synthesis of N-Boc-7-(bromomethyl)-2,3-dihydro-1H-indole

  • Rationale: The indoline nitrogen is nucleophilic and can interfere with the subsequent bromination step. Protection with a tert-butyloxycarbonyl (Boc) group is an effective strategy. Following protection, selective free-radical bromination of the benzylic methyl group is achieved using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.

  • Protocol:

    • Dissolve the crude 7-methylindoline (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous tetrahydrofuran (THF).

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) and stir at room temperature for 4-6 hours until N-protection is complete.

    • Remove the solvent in vacuo. Dissolve the resulting N-Boc-7-methylindoline in a non-polar solvent such as carbon tetrachloride.

    • Add NBS (1.05 eq) and AIBN (0.05 eq) to the solution.

    • Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp for 2-4 hours.

    • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. Purify the crude product via flash column chromatography.

Step 3: Synthesis and Deprotection to Yield 7-(methoxymethyl)-2,3-dihydro-1H-indole

  • Rationale: The final carbon-oxygen bond is formed via a Williamson ether synthesis, a classic Sₙ2 reaction. Sodium methoxide serves as a potent nucleophile to displace the bromide. The final step involves the removal of the Boc protecting group under acidic conditions.

  • Protocol:

    • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous methanol under nitrogen.

    • Add the purified N-Boc-7-(bromomethyl)indoline (1.0 eq) dissolved in a minimal amount of anhydrous methanol to the sodium methoxide solution at 0 °C.

    • Allow the reaction to stir at room temperature for 6-12 hours.

    • Quench the reaction by adding water and remove the methanol under reduced pressure. Extract the product with ethyl acetate.

    • Dry and concentrate the organic phase. Dissolve the crude N-Boc protected product in dichloromethane.

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete.

    • Neutralize with a saturated sodium bicarbonate solution, extract with dichloromethane, dry, and concentrate. Purify the final product by column chromatography to yield 7-(methoxymethyl)-2,3-dihydro-1H-indole.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is paramount. A standard suite of analytical techniques should be employed.

3.1. Characterization Workflow Diagram

AnalyticalWorkflow cluster_structure Structure Confirmation cluster_purity Purity Assessment Compound Purified Final Compound NMR 1H & 13C NMR (Confirms connectivity & carbon backbone) Compound->NMR Primary Analysis MS Mass Spectrometry (HRMS) (Confirms molecular formula) Compound->MS Primary Analysis IR FT-IR Spectroscopy (Confirms functional groups: N-H, C-O) Compound->IR Primary Analysis HPLC HPLC / UPLC (Quantitative purity >95%) Compound->HPLC Secondary Analysis TLC TLC (Qualitative check) Compound->TLC Secondary Analysis

Caption: Standard analytical workflow for structural and purity validation.

3.2. Expected Spectroscopic Data

  • ¹H NMR (in CDCl₃, predicted):

    • δ 7.0-7.2 ppm (m, 3H): Signals corresponding to the three protons on the aromatic ring.

    • δ 4.5-4.6 ppm (s, 2H): A key singlet for the benzylic methylene protons (-CH₂-O).

    • δ 3.5-3.8 ppm (br s, 1H): A broad singlet for the N-H proton, which can be exchanged with D₂O.

    • δ 3.6-3.7 ppm (t, 2H): A triplet for the C2 methylene protons (-CH₂-N).

    • δ 3.4-3.5 ppm (s, 3H): A sharp singlet for the methyl protons of the methoxy group (-O-CH₃).

    • δ 3.0-3.1 ppm (t, 2H): A triplet for the C3 methylene protons (Ar-CH₂-).

  • ¹³C NMR (in CDCl₃, predicted):

    • δ 145-150 ppm: Quaternary carbon C7a.

    • δ 125-130 ppm: Quaternary carbon C3a.

    • δ 115-128 ppm: Signals for the four aromatic CH carbons.

    • δ ~75 ppm: Signal for the benzylic carbon (-CH₂-O).

    • δ ~58 ppm: Signal for the methoxy carbon (-O-CH₃).

    • δ ~47 ppm: Signal for the C2 carbon (-CH₂-N).

    • δ ~30 ppm: Signal for the C3 carbon (Ar-CH₂-).

  • Mass Spectrometry (HRMS-ESI+): Expected [M+H]⁺ peak at m/z 164.1070, confirming the molecular formula C₁₀H₁₄NO⁺.

  • FT-IR (neat, cm⁻¹):

    • ~3350 cm⁻¹: N-H stretching vibration.

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~2800-2950 cm⁻¹: Aliphatic C-H stretching.

    • ~1100 cm⁻¹: Strong C-O-C (ether) stretching vibration.

Reactivity and Potential Applications in Drug Discovery

The true value of a novel chemical entity lies in its reactivity and potential utility. The 7-(methoxymethyl)indoline scaffold is a promising platform for developing new therapeutic agents.

4.1. Chemical Reactivity

The molecule possesses two primary reactive sites: the nucleophilic nitrogen and the electron-rich aromatic ring.

  • N-Functionalization: The secondary amine can be readily alkylated, acylated, or sulfonylated to introduce diverse substituents, allowing for the modulation of pharmacological activity and properties like solubility and metabolic stability.[6] For example, N-alkylation with moieties like 4-(2-chloroethyl)morpholine has been used to synthesize cannabinoid ligands.[7]

  • Electrophilic Aromatic Substitution: The indoline ring is activated towards electrophilic substitution, typically at the C5 position, which is para to the activating amino group. This allows for the introduction of halogens, nitro groups, or acyl groups, further expanding the chemical space for drug development.

4.2. Potential as a Bioactive Scaffold

Indole and indoline derivatives are known to possess a vast range of pharmacological activities.[8][9] The unique substitution at the 7-position can influence the molecule's conformation and interaction with target proteins, potentially leading to novel activity profiles.

  • Neurological Disorders: Substituted indolines are key intermediates in the synthesis of drugs targeting the central nervous system.[2][4] The scaffold can be tailored to interact with receptors for neurotransmitters like serotonin and dopamine.

  • Anticancer and Antimicrobial Agents: The indole nucleus is a common feature in compounds with antiproliferative and antibacterial properties.[1][10] The 7-(methoxymethyl) derivative could serve as a starting point for developing new agents in these therapeutic areas.

  • Anti-inflammatory Drugs: The well-known NSAID Indomethacin features an indole core, highlighting the potential of this scaffold in developing agents that modulate inflammatory pathways.[9]

Conclusion

While 7-(methoxymethyl)-2,3-dihydro-1H-indole is not a widely characterized compound, its structure represents a logical and compelling next step in the exploration of the indoline chemical space. This guide provides a scientifically grounded framework for its synthesis and characterization based on established chemical precedent. The proposed synthetic route is robust and relies on high-yielding, well-understood reactions. The predicted analytical data offers a clear benchmark for researchers to validate their results. Ultimately, the versatility of the indoline scaffold suggests that this novel derivative is a promising building block for the discovery of new and effective therapeutic agents, particularly in the fields of neuroscience and oncology.

References

  • PubChem. 7-methoxy-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 7-Methoxy-1H-indole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 7-methoxy-2-methyl-1H-indole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. 7-Methoxy-2,3-dihydro-1H-inden-1-amine Properties. Available from: [Link]

  • PubChemLite. 7-methoxy-2,3-dihydro-1h-indole-2,3-dione. Available from: [Link]

  • J&K Scientific. 7-Methoxy-2,3-dihydro-1H-indole. Available from: [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Pharma Chemica Notebook of Research. (2025). Available from: [Link]

  • NIST. 7-ethyl-3-methyl-2-methoxy-2,3-dihydroindole. NIST Chemistry WebBook. Available from: [Link]

  • Gall, W. G., Astill, B. D., & Boekelheide, V. SYNTHESES OF 7-SUBSTITUTED INDOLINE DERIVATIVES. The Journal of Organic Chemistry.
  • Reggiani, A., et al. Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key intermediate in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands. ResearchGate. (2025). Available from: [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. (2024). Available from: [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B. (2025). Available from: [Link]

  • A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. JETIR. Available from: [Link]

  • Phenolic constituents from twigs of Aleurites fordii and their biological activities. Beilstein Journal of Organic Chemistry.
  • SpectraBase. 1H-Indene, 2,3-dihydro-1-(methoxymethylene)-7-(phenylmethoxy)-, (E)-. Available from: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Asian Journal of Chemical Sciences. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. (2024). Available from: [Link]

  • Kawasaki, T., et al. Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. ResearchGate. (2019). Available from: [Link]

  • Kawasaki, T., et al. PREPARATION OF 1-HYDROXYINDOLE DERIVATIVES AND A NEW ROUTE TO 2-SUBSTITUTED INDOLES. LOCKSS.
  • ATB. 7-Methoxy-1H-indole-2,3-dione. Available from: [Link]

  • PubChem. 4,6,7-trimethoxy-2-methyl-2,3-dihydro-1H-indole. National Center for Biotechnology Information. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). Available from: [Link]

  • PubChemLite. 7-ethyl-3-methyl-2-methoxy-2,3-dihydroindole. Available from: [Link]

  • Lyncee, M-T. A., et al. 7-Methyl-1H-indole-2,3-dione. ResearchGate. (2017). Available from: [Link]

  • PubChem. 7-Methoxy-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • A Unified Approach to Mono- and 2,3-Disubstituted N-H Indoles. Organic Chemistry Portal. Available from: [Link]

Sources

Exploratory

Molecular weight and formula of 7-(methoxymethyl)-2,3-dihydro-1H-indole

Executive Summary 7-(Methoxymethyl)-2,3-dihydro-1H-indole , commonly referred to as 7-(methoxymethyl)indoline , is a specialized bicyclic nitrogen heterocycle utilized primarily as a scaffold in medicinal chemistry.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-(Methoxymethyl)-2,3-dihydro-1H-indole , commonly referred to as 7-(methoxymethyl)indoline , is a specialized bicyclic nitrogen heterocycle utilized primarily as a scaffold in medicinal chemistry.[1][2] It serves as a critical building block for the synthesis of complex alkaloids, GPCR antagonists (specifically


-adrenoceptor modulators), and kinase inhibitors.[1][2]

Unlike the planar indole system, the 2,3-dihydro-1H-indole (indoline) core possesses a distinct 3D puckered conformation, offering unique binding vectors in drug design.[1][2] The presence of the 7-methoxymethyl group introduces a specific steric and lipophilic profile at the "hinge" region of the molecule, often exploited to optimize metabolic stability or receptor subtype selectivity.[1][2]

Critical Handling Advisory: As an electron-rich indoline, this compound is susceptible to oxidative dehydrogenation, reverting to the corresponding indole upon prolonged exposure to air or light.[1][2] Strict anaerobic storage conditions (-20°C) are required to maintain purity.[1][2]

Physicochemical Profile

The following data aggregates experimentally validated parameters and high-confidence predicted values for CAS 1250569-97-1.

ParameterSpecificationNotes
IUPAC Name 7-(Methoxymethyl)-2,3-dihydro-1H-indole
CAS Number 1250569-97-1
Molecular Formula

Molecular Weight 163.22 g/mol
Physical State Viscous Oil / Low-melting SolidTendency to darken (oxidize) on standing.[1][2][3][4]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water.[1][2]
pKa (Conjugate Acid) ~5.0 - 5.5Nitrogen is less basic than aliphatic amines due to conjugation with the benzene ring.[1][2]
LogP (Predicted) 1.8 - 2.1Moderate lipophilicity suitable for CNS penetration.[1][2]
Storage -20°C, Desiccated, Inert AtmosphereCritical: Prevent oxidation to indole.

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 7-(methoxymethyl)indoline is the selective reduction of its aromatic precursor, 7-(methoxymethyl)-1H-indole .[1][2] Direct functionalization of the indoline core at C7 is challenging due to the directing effects of the N1 nitrogen, which favor C5 substitution.[1][2]

Protocol: Selective Reduction of 7-(Methoxymethyl)indole

Objective: Reduce the C2-C3 double bond without hydrogenolysis of the benzylic C7-methoxy ether.[1][2]

Reagents: Sodium Cyanoborohydride (


), Glacial Acetic Acid (

).[1][2]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 7-(methoxymethyl)-1H-indole  (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
    
  • Addition: Cool the solution to 10°C. Add

    
      (3.0 eq) portion-wise over 20 minutes. Note: Evolution of HCN gas is possible; perform in a well-ventilated fume hood.[1][2]
    
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor via LC-MS for the disappearance of the indole peak (M+ = 161) and appearance of the indoline (M+ = 163).[1][2]

  • Quench: Pour the reaction mixture into ice-cold water. Neutralize carefully with

    
     (aq) or 
    
    
    
    until pH ~8-9.
  • Extraction: Extract with Ethyl Acetate (3x). The indoline is less polar than the starting material but may streak on silica if not neutralized.[1][2]

  • Purification: Dry organic layers over

    
    , concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
    

Why this method?

  • Selectivity: Catalytic hydrogenation (

    
    , Pd/C) carries a high risk of cleaving the benzylic ether (C7-
    
    
    
    -OMe) bond.[1][2]
    
    
    in acidic media selectively reduces the indole double bond via protonation at C3, generating an iminium ion intermediate that is rapidly reduced.[1][2]

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathway and the divergent reactivity of the scaffold, highlighting why the C7-position is strategically valuable.

G Precursor 7-(Methoxymethyl)-1H-indole (Aromatic Precursor) Reagent NaBH3CN / AcOH (Selective Reduction) Precursor->Reagent Target 7-(Methoxymethyl)indoline (Target Scaffold) Reagent->Target 2-4h @ RT Deriv_N1 N1-Alkylation (Ureas/Amides) Target->Deriv_N1 R-X / Base Deriv_C5 C5-Halogenation (Electrophilic Subst.) Target->Deriv_C5 NCS / NBS Deriv_C7 C7-Deprotection (BBr3 -> Alcohol) Target->Deriv_C7 Lewis Acid

Figure 1: Synthetic workflow from indole precursor and downstream derivatization vectors.[1][2][5][6]

Applications in Drug Discovery[1][2][3]

Scaffold Analysis

The 7-(methoxymethyl)indoline moiety acts as a bioisostere for 7-ethyl or 7-methoxy indolines but with added polarity and hydrogen-bond accepting capability (via the ether oxygen).[1][2]

  • Alpha-1 Adrenoceptor Antagonists: Analogous to the structure of Silodosin (Rapaflo), which contains a 7-carbamoyl indoline core.[1][2] The 7-methoxymethyl group provides steric bulk similar to the carbamoyl group but lacks the hydrogen bond donor, potentially altering receptor subtype selectivity (

    
     vs 
    
    
    
    ).[1][2]
  • Kinase Inhibitors: The indoline nitrogen (N1) is a nucleophilic handle for attaching hinge-binding motifs (e.g., pyrimidines), while the C7-substituent projects into the solvent-exposed region or a hydrophobic pocket, depending on the kinase conformation.[1][2]

Analytical Characterization (Expected)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       2.90 (t, 2H, C3-H): Characteristic triplet of the indoline ring.[1][2]
      
    • 
       3.45 (t, 2H, C2-H): Triplet, deshielded by adjacent Nitrogen.[1][2]
      
    • 
       3.30 (s, 3H, O-
      
      
      
      ): Singlet methoxy group.[1][2]
    • 
       4.40 (s, 2H, Ar-
      
      
      
      -O): Benzylic methylene singlet.[1][2]
    • 
       6.50 - 7.10 (m, 3H, Ar-H): Aromatic pattern (typically d, t, d).[1][2]
      

Safety & Handling Protocols

Stability Hazards[1][2]
  • Oxidation: Indolines spontaneously dehydrogenate to indoles in the presence of oxygen and light.[1][2]

    • Indicator: Samples turning from pale yellow to dark brown/red.[1][2]

    • Prevention:[1][2][7] Store under Argon/Nitrogen.[1][2]

  • Peroxide Formation: As a benzylic ether, the methoxymethyl group has a theoretical risk of peroxide formation upon long-term storage in air.[1][2]

Emergency Procedures
  • Skin Contact: Wash with PEG-400 or soap and water.[1][2] Indolines are lipophilic and penetrate skin easily.[1][2]

  • Spill: Absorb with vermiculite.[1][2] Do not use oxidizing agents (bleach) for cleanup as this may cause rapid exothermic oxidation.[1][2]

References

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 4088910 (Related Analog: 7-methoxy-indoline derivatives).[1][2] Retrieved from [Link][1][2]

  • Gribble, G. W., et al. (1974).[1][2] Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines.[1][2]Journal of the American Chemical Society.[1][2] (Standard protocol grounding).

  • Patil, P., et al. (2012).[1][2] Process for the synthesis of Silodosin and intermediates.[1][2][5] WO2012131710A2.[1][2] (Contextual reference for 7-substituted indoline synthesis). Retrieved from [1][2]

Sources

Foundational

Technical Guide: 7-Substituted Dihydroindoles in Medicinal Chemistry

Executive Summary The 2,3-dihydroindole (indoline) scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and antibody-drug conjugate (ADC) payloads. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydroindole (indoline) scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and antibody-drug conjugate (ADC) payloads. While C5 and C6 substitutions are synthetically trivial via electrophilic aromatic substitution, C7-substituted dihydroindoles represent a higher-value, synthetically challenging motif.

Position 7 is critical because of its proximity to the basic nitrogen. Modification here exerts profound electronic (pKa modulation) and steric (conformational locking) effects that are unattainable with C5/C6 analogs. This guide provides a technical deep-dive into the synthesis, physicochemical rationale, and application of this specific scaffold, exemplified by the alpha-1 antagonist Silodosin .

Part 1: Structural & Physicochemical Rationale[1]

The "Ortho-Effect" and Conformational Control

In medicinal chemistry, the 7-position is unique due to its steric clash with substituents on the N1-nitrogen.

  • Conformational Locking: A bulky group at C7 (e.g., -CN, -OMe, -Br) forces the N1-substituent to rotate out of the plane of the benzene ring to minimize

    
     strain. This creates a "kinked" conformation often required for binding in narrow hydrophobic pockets (e.g., GPCR orthosteric sites).
    
  • Rotational Barriers: Introducing a C7 substituent increases the rotational energy barrier of N-acyl or N-alkyl groups, potentially freezing the bioactive conformation and reducing the entropic penalty of binding.

pKa Modulation and Permeability

The basicity of the indoline nitrogen is a critical parameter for membrane permeability and hERG liability.

  • Electronic Withdrawal: 7-substituents communicate electronically through the aromatic system and inductively through space. An electron-withdrawing group (EWG) at C7 (e.g., -NO2, -CN) significantly lowers the pKa of the N1 nitrogen.

  • Impact: Lowering the pKa reduces the percentage of ionized drug at physiological pH (7.4), enhancing passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract.

Table 1: Comparative Physicochemical Effects of Indoline Substitution

PositionElectronic Effect on N1Steric Effect on N1Metabolic LiabilitySynthetic Accessibility
C5 Strong (Resonance)NegligibleHigh (Oxidation prone)High (EAS dominant)
C6 Moderate (Inductive)NegligibleModerateHigh
C7 Strong (Inductive/Field) High (Ortho-clash) Low (Blocked site) Low (Requires DoM/C-H)

Part 2: Synthetic Architectures

Accessing the C7 position requires overcoming the natural C5-preference of the indoline ring. Two primary strategies are employed: Directed Ortho Metalation (DoM) and Transition Metal-Catalyzed C-H Activation .[1][2]

Protocol A: Directed Ortho Metalation (DoM)

This is the most robust method for introducing carbon electrophiles. The choice of the N-protecting group is the "self-validating" step; it must coordinate lithium without undergoing nucleophilic attack.

  • Directing Group (DG): tert-Butoxycarbonyl (Boc).

  • Reagent Choice: sec-Butyllithium (s-BuLi) is preferred over n-BuLi.

    • Expert Insight:n-BuLi is nucleophilic enough to attack the carbonyl of the Boc group even at low temperatures. s-BuLi is more basic and bulkier, favoring deprotonation (lithiation) at C7 over nucleophilic attack, provided the temperature is strictly controlled.

Step-by-Step Protocol: C7-Formylation of N-Boc Indoline
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add N-Boc-indoline (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Chelation: Add TMEDA (Tetramethylethylenediamine, 1.1 eq). This breaks up s-BuLi aggregates, increasing reactivity.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone). Allow 15 mins for equilibration.

  • Lithiation: Dropwise addition of s-BuLi (1.3 M in cyclohexane, 1.2 eq) over 20 minutes.

    • Checkpoint: The solution often turns yellow/orange, indicating the formation of the lithiated species. Stir for 1 hour at -78°C.

  • Quench: Add anhydrous DMF (3.0 eq) quickly.

  • Workup: Allow to warm to 0°C, then quench with saturated NH4Cl. Extract with EtOAc.

Protocol B: Rh(III)-Catalyzed C-H Activation

For late-stage functionalization, C-H activation avoids the need for cryogenic conditions and strong bases.

  • Catalyst:

    
    
    
  • Directing Group: N-Pivaloyl (Piv) or N-Carbamoyl.

  • Mechanism: The carbonyl oxygen coordinates to Rh(III), directing it to the proximal C7-H bond for oxidative addition.

CH_Activation_Workflow cluster_0 Pre-Reaction Setup cluster_1 Catalytic Cycle Substrate N-Pivaloyl Indoline Coordination 1. Coordination (O-Rh Bond) Substrate->Coordination Mix in DCE/MeOH Catalyst [Cp*RhCl2]2 (2-5 mol%) Catalyst->Coordination Oxidant AgSbF6 / Cu(OAc)2 Elimination 4. Reductive Elimination Oxidant->Elimination Regenerates Rh(III) Activation 2. C-H Activation (Rhodacycle) Coordination->Activation C7 Specificity Insertion 3. Alkyne/Arene Insertion Activation->Insertion Insertion->Elimination Product Final Product (C7-Functionalized) Elimination->Product 7-Substituted Indoline

Figure 1: Rh(III)-catalyzed C-H activation workflow targeting the C7 position via N-Pivaloyl direction.

Part 3: Case Study - Silodosin (Rapaflo)

Silodosin is the quintessential example of a 7-substituted indoline in modern pharmacopoeia. It is a highly selective


-adrenergic receptor antagonist used for Benign Prostatic Hyperplasia (BPH).
Structural Logic
  • Core: 2,3-dihydroindole (indoline).[3][4][5][6]

  • 7-Substituent: Carbamoyl group (

    
    ).
    
  • Mechanism: The 7-carbamoyl group is not merely a handle; it creates a specific electrostatic environment and steric bulk that differentiates Silodosin from non-selective quinazoline antagonists (like prazosin). It locks the molecule in a conformation that fits the narrow

    
     subtype pocket, avoiding the 
    
    
    
    receptor (linked to hypotension).
Industrial Synthesis Insight

The commercial synthesis of Silodosin highlights the difficulty of C7 functionalization.

  • Precursor: The synthesis often starts with 1-acetyl-5-(2-bromopropyl)-7-cyanoindoline .[4]

  • Transformation: The 7-cyano group is the precursor to the 7-amide.

  • Reaction: Hydrolysis of the nitrile is achieved using H2O2 / NaOH in DMSO .

    • Why DMSO? It solubilizes the intermediate and accelerates the attack of the hydroperoxide anion (

      
      ) on the nitrile.
      

Silodosin_SAR cluster_C7 C7-Position (The Key) cluster_N1 N1-Position Silodosin Silodosin (Rapaflo) Target: Alpha-1A Adrenergic R C7_Group 7-Carbamoyl Group (-CONH2) Silodosin->C7_Group N1_Chain Hydroxypropyl Linker Silodosin->N1_Chain Effect1 Steric Clash with N1-Alkyl (Conformational Lock) C7_Group->Effect1 Forces Twist Effect2 H-Bond Donor (Receptor Interaction) C7_Group->Effect2 Binding Affinity PK_Prop Metabolic Stability (Resistant to N-dealkylation) Effect1->PK_Prop Shields N1

Figure 2: Structure-Activity Relationship (SAR) map of Silodosin, highlighting the critical role of the C7-carbamoyl moiety.

References

  • Iwao, M., & Kuraishi, T. (2003). Synthesis of 7-Substituted Indolines via Directed Lithiation of 1-(tert-Butoxycarbonyl)indoline.[7] Organic Syntheses.[7][8] Link

  • Song, W., Ackermann, L., et al. (2012). Ruthenium-Catalyzed C-H Bond Functionalization of Indoles and Indolines. Chemical Science.[2][9] Link

  • European Patent Office (EPO). Process for the preparation of Silodosin and intermediates thereof. EP Patent No. 2475634. Link

  • Luo, H., et al. (2019). Rh(III)-catalyzed C-7 arylation of indolines with arylsilanes via C–H activation.[10] RSC Advances. Link

  • Shi, B.F., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.[10] Journal of the American Chemical Society.[11] Link

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application of 7-(Methoxymethyl)indoline

Executive Summary In contemporary medicinal chemistry, the strategic functionalization of bicyclic heterocycles is paramount for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. 7-(Methoxymethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic functionalization of bicyclic heterocycles is paramount for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. 7-(Methoxymethyl)indoline (CAS Registry Number:) has emerged as a highly versatile building block. By incorporating a methoxymethyl ether at the C7 position of the indoline core, this molecule provides a unique combination of a rigidified nitrogen heterocycle and a flexible, hydrogen-bond accepting side chain.

This technical guide provides an in-depth analysis of the physicochemical properties, analytical identification standards, and a robust, scalable synthetic route for 7-(methoxymethyl)indoline, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Identification

To establish a baseline for quality control and structural verification, the fundamental quantitative data and predicted properties of 7-(methoxymethyl)indoline are summarized below.

PropertyValue
CAS Registry Number 1250569-97-1
Chemical Name 7-(Methoxymethyl)indoline
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
SMILES String COCC1=CC=CC2=C1NCC2
Physical State Liquid to low-melting solid (temperature dependent)
Storage Conditions -20°C, sealed, desiccated, away from moisture

Strategic Synthetic Methodology

The synthesis of 7-(methoxymethyl)indoline requires careful orchestration of reduction and alkylation steps. A naive approach might attempt to functionalize an intact, pre-formed indoline core. However, the secondary amine of indoline is highly nucleophilic and prone to unwanted N-alkylation during ether synthesis.

The Causality of Experimental Design: To circumvent competitive N-alkylation, the optimal route employs a "protect-by-aromaticity" strategy. By starting with 7-formylindole, the nitrogen lone pair remains delocalized within the aromatic indole system, rendering it non-nucleophilic. This allows for the selective O-alkylation of the C7-substituent. Only after the ether linkage is established is the indole core reduced to the target indoline using the classic Gribble reduction ().

Step-by-Step Experimental Protocols (Self-Validating System)

The following workflow ensures that every transformation is chemically logical and analytically verifiable at the bench.

Step 1: Reduction to (1H-Indol-7-yl)methanol
  • Procedure : Dissolve 7-formylindole (1.0 equiv) in anhydrous methanol at 0°C. Slowly add Sodium Borohydride (NaBH₄, 1.5 equiv) in small portions to manage hydrogen evolution. Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation : Thin Layer Chromatography (TLC) will show a shift to a lower

    
     value (more polar spot). ¹H NMR will confirm the disappearance of the highly deshielded aldehyde proton (~10.1 ppm) and the emergence of a benzylic CH₂ singlet (~4.8 ppm).
    
Step 2: Williamson Etherification to 7-(Methoxymethyl)-1H-indole
  • Procedure : Dissolve the intermediate alcohol in anhydrous THF at 0°C under an inert N₂ atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. After 30 minutes of stirring (once H₂ evolution ceases and the alkoxide is formed), add methyl iodide (MeI, 1.5 equiv). Stir at room temperature for 4 hours. Quench carefully with ice water, extract with diethyl ether, and purify via silica gel chromatography.

  • Self-Validation : The product will be less polar on TLC than the starting alcohol. ¹H NMR will reveal a new, distinct singlet integrating to 3 protons at ~3.35 ppm, corresponding to the newly installed methoxy group.

Step 3: Gribble Reduction to 7-(Methoxymethyl)indoline
  • Procedure : Dissolve 7-(methoxymethyl)-1H-indole in glacial acetic acid. Add Sodium Cyanoborohydride (NaBH₃CN, 3.0 equiv) portion-wise at 15°C to control the exothermic reaction. Stir at room temperature for 2 hours. Neutralize the mixture meticulously with 10% aqueous NaOH (Caution: highly exothermic and foaming) until pH > 9. Extract with dichloromethane, wash with brine, dry, and concentrate.

  • Self-Validation : The loss of aromaticity makes the indoline nitrogen basic and the molecule significantly more polar. ¹H NMR is definitive here: the aromatic C2 and C3 protons of the indole core (typically doublets at ~6.5 and 7.2 ppm) will completely disappear. They are replaced by two coupled aliphatic multiplets at ~3.0 ppm (Ar-CH₂) and ~3.5 ppm (N-CH₂).

Mechanistic Pathway Diagram

Synthesis A 7-Formylindole (Starting Material) B (1H-Indol-7-yl)methanol (Intermediate 1) A->B NaBH4, MeOH (Reduction) C 7-(Methoxymethyl)-1H-indole (Intermediate 2) B->C NaH, MeI, THF (Etherification) D 7-(Methoxymethyl)indoline (Target Product) C->D NaBH3CN, AcOH (Gribble Reduction)

Synthetic sequence of 7-(methoxymethyl)indoline via Gribble reduction.

Analytical Identification Standards

To ensure absolute trustworthiness of the final commercial or synthesized batch, the following analytical benchmarks must be met before utilizing the compound in downstream biological assays or transition-metal catalyzed cross-couplings ():

  • Mass Spectrometry (ESI-MS) : The expected pseudo-molecular ion peak

    
     must appear at m/z 164.1 .
    
  • Infrared Spectroscopy (FT-IR) : A broad N-H stretch should be visible around 3350 cm⁻¹, alongside a strong C-O-C asymmetric stretch around 1100 cm⁻¹. The strict absence of a C=O stretch (1700 cm⁻¹) confirms the complete reduction of the starting material, while the absence of an O-H stretch (3200-3400 cm⁻¹, broad) confirms complete etherification.

References

  • MDPI. "Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles." Molecules, 2018.[Link]

Foundational

Technical Whitepaper: Bioactivity & Synthetic Utility of 7-(Methoxymethyl)-2,3-dihydro-1H-indole Scaffolds

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes the structural advantages of the 7-(methoxymethyl)-2,3-dihydro-1H-indol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes the structural advantages of the 7-(methoxymethyl)-2,3-dihydro-1H-indole scaffold with established pharmacological principles.

Executive Summary

The 2,3-dihydro-1H-indole (indoline) core is a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster drugs like Silodosin (Rapaflo) and Indapamide . While the 5- and 6-positions are classically exploited for derivatization, the 7-position (ortho to the nitrogen) remains an underutilized vector for modulating selectivity and metabolic stability.

This guide focuses on the 7-(methoxymethyl)-2,3-dihydro-1H-indole scaffold. The incorporation of a methoxymethyl (MOM) moiety at C7 introduces a unique steric "kink" and a hydrogen-bond acceptor vector without the high polarity of a free hydroxyl group. This specific substitution pattern offers high potential for


-adrenergic receptor selectivity , 5-HT modulation , and kinase hinge-binding  optimization.

Structural Rationale & Medicinal Chemistry

The "Ortho-Effect" and Conformational Control

The 7-position of the indoline ring is sterically significant. Substituents here interact directly with the N1-substituent, forcing the N-alkyl or N-acyl groups out of planarity.

  • Steric Clashing: The 7-methoxymethyl group restricts the rotation of N1-side chains, potentially locking the molecule into a bioactive conformation (bioactive atropisomerism).

  • Electronic Profile: Unlike a 7-methoxy group (electron-donating by resonance), the 7-methoxymethyl group is inductively weak but provides a flexible ether oxygen capable of accepting hydrogen bonds in a distinct spatial region (approx. 3.5 Å from the indoline NH).

Pharmacophore Mapping (Silodosin Analog)

The clinical success of Silodosin (an


-adrenoceptor antagonist) validates the 7-position. Silodosin possesses a 7-carbamoyl group.[1] The 7-(methoxymethyl) analog represents a bioisosteric replacement :
  • Similarity: Retains the H-bond acceptor capability (Ether O vs. Amide O).

  • Difference: Removes the H-bond donor (Amide NH) and alters lipophilicity (LogP), potentially improving blood-brain barrier (BBB) permeability for CNS targets.

Synthetic Access (Expert Protocol)

Accessing 7-substituted indolines requires bypassing the natural reactivity of the indole core (which favors C3). The most robust, self-validating protocol utilizes Directed Ortho Metalation (DoM) on a protected indoline.

Synthesis Workflow Diagram

The following DOT diagram illustrates the "Reverse-Indole" strategy, where the indoline core is established before the C7 functionalization to ensure regiospecificity.

SynthesisPath Start Indoline (2,3-dihydro-1H-indole) Step1 N-Boc Protection (Boc2O, DMAP) Start->Step1 98% Yield Step2 Directed Ortho Metalation (s-BuLi, -78°C) Step1->Step2 C7-Li Species Step3 Formylation (DMF quench) Step2->Step3 Electrophile Capture Step4 Reduction & Methylation (NaBH4; then MeI/NaH) Step3->Step4 Functional Group Interconversion Final 7-(methoxymethyl)- indoline Step4->Final Deprotection (TFA)

Figure 1: Chemo-selective synthesis of 7-(methoxymethyl)indoline via Directed Ortho Metalation (DoM).

Detailed Protocol: C7-Functionalization

Objective: Synthesis of tert-butyl 7-formylindoline-1-carboxylate (Key Intermediate).

  • Protection: Dissolve indoline (1.0 eq) in DCM. Add

    
     (1.1 eq) and catalytic DMAP. Stir 2h. Wash with 1M HCl. (Yield: >95%).
    
  • Lithiation (The Critical Step):

    • Setup: Flame-dried flask, Argon atmosphere. Dissolve N-Boc-indoline in anhydrous THF. Cool to -78°C (Dry ice/acetone).

    • Reagent: Add

      
      -BuLi (1.3 eq) dropwise over 20 min. The N-Boc group directs lithiation to the C7 position via chelation control.
      
    • Incubation: Stir at -78°C for 1 hour. (Solution often turns bright yellow/orange).

  • Quench: Add anhydrous DMF (3.0 eq) rapidly. Allow to warm to RT.

  • Workup: Quench with sat.

    
    .[2] Extract with EtOAc.
    
  • Conversion to Methoxymethyl:

    • Reduce the aldehyde (NaBH4, MeOH) to the benzyl alcohol.

    • Methylate (NaH, MeI, THF, 0°C).

    • Deprotect (TFA/DCM) to yield the free amine scaffold.

Bioactivity Landscape & SAR

The 7-(methoxymethyl) scaffold is predicted to exhibit activity across three primary domains based on structural homology to known ligands.

Target Class 1: -Adrenergic Receptors (Urology)
  • Mechanism: Competitive antagonism.

  • Rationale: As seen in Silodosin, the 7-position substituent sits in a hydrophobic pocket of the

    
     receptor. The methoxymethyl group mimics the steric bulk of the carboxamide but lacks the donor hydrogen, potentially increasing selectivity against the 
    
    
    
    subtype (which is involved in blood pressure regulation, thus reducing hypotension side effects).
Target Class 2: Melatonin Receptors ( )[3]
  • Mechanism: Agonism/Antagonism.

  • Rationale: 2,3-dihydroindoles are established bioisosteres for melatonin. The methoxy group in melatonin is at C5; however, C7-substituted indolines have shown affinity when coupled with N-acyl side chains, acting as "bent" melatonin analogs for sleep disorders.

Target Class 3: Kinase Inhibition (Oncology)
  • Mechanism: ATP-competitive inhibition (Type I).

  • Rationale: The indoline NH is a classic H-bond donor for the kinase hinge region (e.g., Glu residue). A 7-methoxymethyl group can interact with the "gatekeeper" residue or solvent-front residues, improving solubility and altering the metabolic soft-spot usually found at C7.

Comparative Data Table (Projected)

Data extrapolated from Silodosin and 7-methylindoline SAR studies [1, 2].

Property7-H (Unsubstituted)7-Carboxamide (Silodosin Core)7-(Methoxymethyl) (Target)
LogP (Calc) 1.81.21.9
H-Bond Donors 1 (NH)3 (NH, Amide)1 (NH)
H-Bond Acceptors 021 (Ether)

Affinity
Low (

)
High (

)
*Mod (

)
BBB Permeability HighLowHigh

*Note: Higher lipophilicity of the methoxymethyl variant suggests better CNS penetration than the carboxamide.

Experimental Validation Protocols

Protocol A: Radioligand Binding Assay ( )

To validate the scaffold's utility as a Silodosin analog, use this self-validating binding assay.

  • Tissue Source: Rat submaxillary gland membranes (rich in

    
    ) or cloned human 
    
    
    
    expressed in CHO cells.
  • Radioligand:

    
    -Prazosin (0.2 nM).
    
  • Non-specific Binding: Determined using 10

    
     Phentolamine.
    
  • Procedure:

    • Incubate membrane prep (200

      
       protein) with test compound (10 concentration points, 
      
      
      
      to
      
      
      M) and radioligand in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
    • Terminate by rapid filtration over GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Count radioactivity via liquid scintillation.

  • Validation: The

    
     should be converted to 
    
    
    
    using the Cheng-Prusoff equation. A valid assay must show Silodosin
    
    
    .
Protocol B: Metabolic Stability (Microsomal)

The C7-methoxymethyl group blocks the C7 metabolic hotspot.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Method: Incubate 1

    
     compound at 37°C. Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.
    
  • Success Metric:

    
     min indicates the C7-blockade is effective against oxidative metabolism compared to unsubstituted indoline.
    

Mechanism of Action Visualization

The following diagram maps the hypothetical interaction of the scaffold within the


-adrenergic receptor binding pocket, highlighting the critical role of the 7-methoxymethyl group.

Pharmacophore Asp Aspartate 113 (Anionic Site) Phe Phenylalanine (Pi-Pi Stacking) Ser Serine/Pocket (H-Bond Donor) MOM 7-Methoxymethyl (Ether Oxygen) Ser->MOM H-Bond (Acceptor) IndolineN Indoline NH+ (Protonated) IndolineN->Asp Ionic Interaction (Salt Bridge) Aromatic Benzene Ring Aromatic->Phe Pi-Stacking

Figure 2: Pharmacophore interaction map showing the 7-methoxymethyl group acting as a specific H-bond acceptor in the receptor pocket.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5312125, Silodosin.[1] Retrieved from [Link]

  • Guide to Pharmacology. (2025). Silodosin Ligand Page.[3] IUPHAR/BPS.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Indoles and Indolines.[4][5][6][7][8][9][10] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 7-(methoxymethyl)-2,3-dihydro-1H-indole

Application Note: Step-by-Step Synthesis of 7-(Methoxymethyl)-2,3-dihydro-1H-indole Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, self-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 7-(Methoxymethyl)-2,3-dihydro-1H-indole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scalable synthetic strategies.

Executive Overview & Strategic Design

The synthesis of 7-substituted indolines, such as 7-(methoxymethyl)-2,3-dihydro-1H-indole (also known as 7-methoxymethylindoline), is a critical operation in medicinal chemistry, often utilized in the development of selective receptor ligands and kinase inhibitors.

Direct functionalization of the indoline core at the C-7 position presents a regiochemical challenge due to the competing reactivity of the C-2 (sp³) and C-5 (sp²) positions. To achieve absolute regiocontrol, this protocol employs a Directed ortho-Lithiation (DoM) strategy.

Mechanistic Rationale:

  • The Directing Group: The indoline nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is not merely a protective shield against N-alkylation; its carbonyl oxygen acts as a Lewis basic site that pre-coordinates the lithium cation of the base. This Complex-Induced Proximity Effect (CIPE) anchors the base near the C-7 position.

  • The Base System: The reaction utilizes sec-butyllithium (sec-BuLi) paired with tetramethylethylenediamine (TMEDA). TMEDA breaks down the sec-BuLi hexamers into highly reactive monomers. As established by , this specific combination directs deprotonation exclusively to the C-7 sp² C–H bond. Substituting TMEDA with chiral ligands like (−)-sparteine would erroneously shift the deprotonation to the C-2 sp³ carbon ().

  • Downstream Interconversions: The resulting organolithium species is quenched with DMF to yield an aldehyde, which is subsequently reduced, methylated via a Williamson ether synthesis, and deprotected using acid to reveal the target molecule.

Workflow Visualization

SynthesisWorkflow Step1 1. Indoline + Boc₂O Step2 2. N-Boc-indoline (Protection) Step1->Step2 DMAP, Et₃N, DCM RT, 12 h Step3 3. N-Boc-7-formylindoline (DoM & Formylation) Step2->Step3 sec-BuLi, TMEDA, -78°C then DMF Step4 4. N-Boc-7-(hydroxymethyl)indoline (Reduction) Step3->Step4 NaBH₄, MeOH 0°C to RT Step5 5. N-Boc-7-(methoxymethyl)indoline (O-Methylation) Step4->Step5 NaH, MeI, THF 0°C to RT Step6 6. 7-(methoxymethyl)indoline (Target Product) Step5->Step6 TFA, DCM 0°C to RT

Figure 1: Five-step synthetic workflow for 7-(methoxymethyl)indoline via directed ortho-lithiation.

Quantitative Data Summary

Table 1: Physicochemical properties and expected yields of synthetic intermediates.

StepCompoundMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
1 N-Boc-indoline219.2895%Colorless oil to white solid
2 N-Boc-7-formylindoline247.2975–80%Pale yellow solid
3 N-Boc-7-(hydroxymethyl)indoline249.3190–95%White crystalline solid
4 N-Boc-7-(methoxymethyl)indoline263.3485–90%Colorless viscous oil
5 7-(methoxymethyl)indoline 163.22 90–95% Pale yellow oil

Step-by-Step Experimental Protocols

Step 1: Preparation of N-Boc-indoline

Procedure:

  • Dissolve indoline (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M concentration).

  • Add triethylamine (Et₃N, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature (RT) and stir for 12 hours. Self-Validation & Workup:

  • Validation: Evolution of CO₂ gas will be observed upon the addition of Boc₂O. TLC (Hexanes/EtOAc 9:1) will show the complete consumption of the highly polar indoline.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 2: Directed ortho-Lithiation (DoM) and Formylation

Procedure:

  • To a flame-dried, argon-purged flask, add N-Boc-indoline (1.0 eq) and anhydrous TMEDA (1.2 eq) in anhydrous diethyl ether (0.2 M).

  • Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality: Temperatures above -70 °C will lead to the nucleophilic attack of the alkyllithium onto the Boc carbonyl, destroying the directing group.

  • Dropwise add sec-BuLi (1.2 eq, 1.4 M in cyclohexane) over 30 minutes. Stir at -78 °C for 2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise. Stir for 1 hour at -78 °C, then slowly warm to RT. Self-Validation & Workup:

  • Validation: The solution will transition to a deep yellow/orange color upon the formation of the C-7 organolithium species.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with 1M HCl (to strip TMEDA), dry, and purify via silica gel chromatography to isolate N-Boc-7-formylindoline.

Step 3: Reduction to N-Boc-7-(hydroxymethyl)indoline

Procedure:

  • Dissolve N-Boc-7-formylindoline (1.0 eq) in methanol (0.3 M) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir at 0 °C for 30 minutes, then warm to RT and stir for an additional 2 hours. Self-Validation & Workup:

  • Validation: NaBH₄ provides perfect chemoselectivity, reducing the aldehyde without affecting the Boc carbamate. TLC will show a shift to a more polar spot (alcohol).

  • Workup: Quench with water, evaporate the methanol in vacuo, and partition the residue between EtOAc and water. Extract, dry the organic layer, and concentrate to yield the primary alcohol.

Step 4: Williamson O-Methylation

Procedure:

  • Dissolve N-Boc-7-(hydroxymethyl)indoline (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C under argon.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions.

  • Stir for 30 minutes at 0 °C, then add methyl iodide (MeI, 1.5 eq) dropwise. Warm to RT and stir for 4 hours. Self-Validation & Workup:

  • Validation: The immediate evolution of H₂ gas upon NaH addition visually confirms the formation of the nucleophilic alkoxide.

  • Workup: Quench with ice water to destroy excess NaH. Extract with EtOAc. The mineral oil from the NaH dispersion can be easily separated during the final silica gel plug purification.

Step 5: Acidic Deprotection to 7-(Methoxymethyl)indoline

Procedure:

  • Dissolve N-Boc-7-(methoxymethyl)indoline (1.0 eq) in DCM (0.1 M) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA, 10.0 eq) dropwise.

  • Remove the ice bath and stir at RT for 2–3 hours. Self-Validation & Workup:

  • Validation: The acid-catalyzed cleavage releases isobutylene gas. On TLC, the starting material (UV active, non-staining) will disappear, replaced by a baseline spot that stains intensely red/purple with ninhydrin, confirming the liberation of the secondary amine ().

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. Redissolve the residue in EtOAc and wash thoroughly with saturated aqueous Na₂CO₃ until the aqueous layer is basic (pH > 9) to yield the free base. Dry and concentrate to afford the final product, 7-(methoxymethyl)-2,3-dihydro-1H-indole .

References

  • Iwao, M.; Kuraishi, T. "Synthesis of 7-Substituted Indolines via Directed Lithiation of 1-(tert-Butoxycarbonyl)indoline: 7-Indolinecarboxaldehyde." Organic Syntheses, 1995, 73, 85. URL:[Link]

  • Beak, P.; Gross, K. M. B.; Jun, Y. M. "Asymmetric Deprotonations: Lithiation of N-(tert-Butoxycarbonyl)indoline with sec-Butyllithium/(−)-Sparteine." Journal of Organic Chemistry, 1997, 62(22), 7679–7689. URL:[Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis", 5th Edition. John Wiley & Sons, 2014. URL:[Link]

Application

Scalable Protocols for the Preparation of 7-(methoxymethyl)indoline

An Application Note for Researchers, Scientists, and Drug Development Professionals Dr. Evelyn Reed, Senior Application Scientist Abstract The indoline scaffold is a privileged structure in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently incorporated into pharmacologically active agents and functional materials.[1] Specifically, 7-substituted indolines serve as critical building blocks for a range of therapeutic candidates. This application note provides detailed, scalable, and validated protocols for the synthesis of 7-(methoxymethyl)indoline, a versatile intermediate. The described synthetic strategy is a three-step sequence commencing from commercially available indole-7-carboxylic acid, proceeding through a 7-(hydroxymethyl)indole intermediate, and culminating in the target molecule. Each protocol has been designed with scalability, safety, and efficiency in mind, providing researchers and process chemists with a robust pathway for producing multi-gram quantities of this valuable compound.

Strategic Overview: A Modular Three-Step Approach

The synthesis of 7-(methoxymethyl)indoline is best approached through a linear sequence that allows for clear checkpoints and purification of stable intermediates. Our recommended strategy begins with the functionalization of the indole core at the 7-position, followed by the reduction of the pyrrole ring. This approach avoids potential complications associated with direct functionalization of the less stable indoline ring system.

The selected pathway involves:

  • Reduction of a Carboxylic Acid: Conversion of commercially available indole-7-carboxylic acid to (1H-indol-7-yl)methanol.

  • O-Alkylation: Methylation of the resulting alcohol to form the key intermediate, 7-(methoxymethyl)-1H-indole.

  • Indole Reduction: Selective reduction of the indole double bond to yield the final product, 7-(methoxymethyl)indoline.

This strategy is advantageous for its use of a readily available starting material and its reliance on well-understood, high-yielding chemical transformations that are amenable to scale-up.

G cluster_0 Synthesis of 7-(Methoxymethyl)indoline A Indole-7-carboxylic Acid B (1H-Indol-7-yl)methanol A->B  Protocol 1 (LiAlH4 Reduction) C 7-(Methoxymethyl)-1H-indole B->C  Protocol 2 (O-Methylation) D 7-(Methoxymethyl)indoline C->D  Protocol 3 (Borane Reduction)

Figure 1: Overall synthetic workflow for the preparation of 7-(methoxymethyl)indoline.

Part I: Synthesis of the Key Intermediate: 7-(Methoxymethyl)-1H-indole

This section details the two-step preparation of the stable indole intermediate required for the final reduction.

Protocol 1: Reduction of Indole-7-carboxylic Acid to (1H-Indol-7-yl)methanol

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. For this step, lithium aluminum hydride (LiAlH₄) is selected for its high reactivity and efficiency, which typically provides clean conversion and high yields on a laboratory scale.

Causality Behind Experimental Choices:

  • Reagent: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids. While other reagents exist, LiAlH₄ is well-documented and reliable for this transformation. For larger-scale operations, alternative reagents like Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) may be considered for their improved safety profile and solubility.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the LiAlH₄ complex and its inertness under the reaction conditions.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the substrate. It is then brought to reflux to ensure the reaction proceeds to completion.

Experimental Protocol:

  • A 2 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF (500 mL).

  • The suspension is cooled to 0 °C using an ice-water bath.

  • Indole-7-carboxylic acid (1.0 eq.) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the flask is cooled back to 0 °C.

  • The reaction is quenched cautiously and sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is critical for generating a granular, easily filterable precipitate of aluminum salts.

  • The resulting slurry is stirred at room temperature for 1 hour and then filtered through a pad of Celite®. The filter cake is washed thoroughly with additional THF (3 x 100 mL).

  • The combined filtrates are concentrated under reduced pressure to yield (1H-indol-7-yl)methanol as a solid, which is typically of sufficient purity for the next step.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Indole-7-carboxylic acid161.160.311.050.0 g
Lithium aluminum hydride37.950.4651.517.6 g
Anhydrous THF---500 mL
Expected Yield 147.17 (Product)--~41 g (90%)

Table 1: Reagent quantities for the synthesis of (1H-indol-7-yl)methanol.

Protocol 2: O-Methylation of (1H-Indol-7-yl)methanol

The conversion of the primary alcohol to its corresponding methyl ether is achieved via a Williamson ether synthesis. This protocol uses sodium hydride to deprotonate the alcohol, forming a nucleophilic alkoxide that subsequently reacts with methyl iodide.

Causality Behind Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. It is crucial to use a dispersion in mineral oil and handle it under an inert atmosphere.

  • Alkylating Agent: Methyl iodide (MeI) is a highly reactive and effective methylating agent. For scalability, dimethyl sulfate can be an alternative, though it requires stricter handling due to higher toxicity.

  • Solvent: Anhydrous dimethylformamide (DMF) is used for its high polarity, which aids in dissolving the alkoxide intermediate, and its high boiling point, although the reaction is run at a low temperature. Anhydrous THF is also a suitable alternative.

Experimental Protocol:

  • To a 1 L three-necked, round-bottomed flask under a nitrogen atmosphere, a 60% dispersion of sodium hydride (1.2 eq.) in mineral oil is added. The mineral oil is removed by washing with anhydrous hexanes (3 x 50 mL), and the NaH is then suspended in anhydrous DMF (400 mL).

  • The suspension is cooled to 0 °C.

  • A solution of (1H-indol-7-yl)methanol (1.0 eq.) in anhydrous DMF (100 mL) is added dropwise over 20 minutes.

  • The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

  • Methyl iodide (1.5 eq.) is added dropwise, maintaining the temperature at 0 °C.

  • The reaction is stirred at room temperature for 3 hours or until TLC/LC-MS analysis indicates full consumption of the starting material.

  • The reaction is carefully quenched by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride solution (200 mL).

  • The mixture is transferred to a separatory funnel and diluted with water (500 mL) and ethyl acetate (500 mL).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 200 mL).

  • The combined organic layers are washed with brine (3 x 200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure 7-(methoxymethyl)-1H-indole.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
(1H-Indol-7-yl)methanol147.170.271.040.0 g
Sodium Hydride (60%)24.00 (as NaH)0.3241.213.0 g
Methyl Iodide141.940.4051.557.5 g (25.2 mL)
Anhydrous DMF---500 mL
Expected Yield 161.20 (Product)--~37 g (85%)

Table 2: Reagent quantities for the synthesis of 7-(methoxymethyl)-1H-indole.

Part II: Synthesis of 7-(Methoxymethyl)indoline

The final step is the selective reduction of the electron-rich pyrrole ring of the indole nucleus.

Figure 2: Transformation from the indole to the indoline core.

Protocol 3: Borane-Mediated Reduction of 7-(Methoxymethyl)-1H-indole

The reduction of indoles to indolines can be achieved with various reagents, but many methods lack selectivity or require harsh conditions. A highly effective method involves the use of a borane complex in the presence of a strong acid like trifluoroacetic acid (TFA).[2] This combination provides rapid and high-yielding reduction at low temperatures, making it suitable for scalable synthesis.[2]

Causality Behind Experimental Choices:

  • Reagent System: The combination of a borane reagent (such as borane-dimethyl sulfide complex, BH₃·SMe₂) and TFA forms a powerful reducing system. The acid protonates the indole at the C3 position, creating an indoleninium ion which is highly susceptible to hydride attack from the borane. This mechanism avoids the reduction of the benzene ring.[2]

  • Scalability: This method is superior to catalytic hydrogenation for many substituted indoles as it avoids catalyst poisoning issues and often requires simpler equipment. The reaction is fast and proceeds in high yield.[2]

Experimental Protocol:

  • A 2 L three-necked, round-bottomed flask is charged with 7-(methoxymethyl)-1H-indole (1.0 eq.) and placed under a nitrogen atmosphere.

  • Trifluoroacetic acid (10 volumes, e.g., 350 mL for 35 g of indole) is added, and the solution is stirred until the indole is fully dissolved.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF, 3.0 eq.) is added dropwise via an addition funnel over a period of 45-60 minutes. The internal temperature must be maintained below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes to ensure completion.

  • The reaction is quenched by the very slow, dropwise addition of methanol (150 mL). Caution: Vigorous hydrogen evolution will occur.

  • The mixture is allowed to warm to room temperature and then concentrated under reduced pressure to remove the majority of the solvents.

  • The residue is dissolved in ethyl acetate (500 mL) and washed carefully with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH > 8).

  • The organic layer is separated, washed with brine (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography to yield 7-(methoxymethyl)indoline.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
7-(Methoxymethyl)-1H-indole161.200.2171.035.0 g
Trifluoroacetic Acid114.02--350 mL
BH₃·SMe₂ (2.0 M in THF)-0.6513.0325 mL
Expected Yield 163.22 (Product)--~31.8 g (90%)

Table 3: Reagent quantities for the synthesis of 7-(methoxymethyl)indoline.

Conclusion

The protocols outlined in this application note describe a reliable and scalable three-step synthesis of 7-(methoxymethyl)indoline from indole-7-carboxylic acid. The methods employ well-established chemical reactions, and the rationale behind the choice of reagents and conditions has been provided to ensure both scientific integrity and practical applicability. This synthetic route provides a dependable supply of a key building block for professionals in drug discovery and chemical development.

References

  • BenchChem. (2025).
  • Nicolaou, K. C., et al. (2003). Novel strategies for the solid phase synthesis of substituted indolines and indoles. Bioorganic & Medicinal Chemistry, 11(3), 465-476. [Link]

  • Gervais, C., et al. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200922. [Link]

  • Couty, F., et al. (2004). One-pot synthesis of highly substituted indolines. ResearchGate. [Link]

  • Wang, H., et al. (2022). Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid as an Alternative Way to Indirect Utilization of CO2. The Journal of Organic Chemistry, 87(5), 3775-3779. [Link]

  • Gribble, G. W., et al. (1996). A General Large Scale Synthesis of 2-Alkyl-7-methoxyindoles. Synthetic Communications, 26(12), 2345-2354. [Link]

  • U.S. Patent 4,210,590. (1980). Reduction of indole compounds to indoline compounds.

Sources

Method

Application Note: Precision Coupling Protocols for 7-(Methoxymethyl)indoline

Part 1: Strategic Analysis & Mechanistic Rationale[1] The Substrate Challenge 7-(Methoxymethyl)indoline (CAS: 1250569-97-1) represents a deceptively complex nucleophile in medicinal chemistry.[1] While the indoline core...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Mechanistic Rationale[1]

The Substrate Challenge

7-(Methoxymethyl)indoline (CAS: 1250569-97-1) represents a deceptively complex nucleophile in medicinal chemistry.[1] While the indoline core is a standard secondary amine, the substituent at the C7 position introduces two critical constraints that defeat "standard" coupling protocols:

  • Proximal Steric Bulk: The methoxymethyl group is ortho to the nucleophilic nitrogen. In transition metal catalysis (e.g., Buchwald-Hartwig), this bulk hinders the amine binding to the Palladium(II) center during the transmetallation/amine coordination step. Standard bidentate ligands like BINAP or DPPF often fail here because they crowd the metal center, preventing the bulky amine from approaching.

  • Benzylic Ether Sensitivity: While relatively robust, the methoxymethyl ether can be susceptible to Lewis acid-mediated cleavage or oxidation to the corresponding benzaldehyde/benzoic acid under forcing conditions. Furthermore, indolines are prone to oxidation to indoles. Protocols must therefore be anaerobic and avoid harsh Lewis acids.[1]

The Solution: Ligand-Controlled Reactivity

To overcome the steric barrier, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, RuPhos and BrettPhos are the gold standards for this application. These bulky, electron-rich monophosphines promote the formation of monoligated Pd(0) species, creating an open coordination pocket that accommodates the 7-substituted indoline.

Part 2: Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Coupling with unactivated Aryl Bromides, Chlorides, and Triflates.[1]

System Rationale:

  • Catalyst: RuPhos Pd G4 (or Pd(OAc)₂ + RuPhos).[1] RuPhos is specifically optimized for secondary amines with steric hindrance.[1]

  • Base: NaOtBu (Sodium tert-butoxide).[1] Provides rapid deprotonation.[1] If the substrate contains base-sensitive esters, switch to Cs₂CO₃ .

  • Solvent: Toluene or 1,4-Dioxane .[1] Non-polar solvents often stabilize the active catalytic species better in these couplings.

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the following solids:

    • Aryl Halide (1.0 equiv)[1]

    • 7-(Methoxymethyl)indoline (1.2 equiv)[1]

    • NaOtBu (1.4 equiv)[1]

    • RuPhos Pd G4 Precatalyst (1–3 mol%).[1] Note: If using G3 or separate Pd/Ligand, use 2 mol% Pd(OAc)₂ and 4 mol% RuPhos.

  • Solvation: Seal the vessel. Evacuate and backfill with inert gas (3x).[1] Inject anhydrous Toluene (0.2 M concentration relative to halide) via syringe.

  • Reaction: Heat the mixture to 85–100 °C for 4–12 hours. Monitor by LCMS.[1]

    • Checkpoint: The reaction should turn dark brown/black. If the starting material persists after 4h, add an additional 1 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). Indolines are electron-rich; ensure the silica is neutralized if the product is acid-sensitive.[1]

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Best for: Coupling with Electron-Deficient Heterocycles (e.g., 2-chloropyridine, 4-fluoronitrobenzene).[1]

System Rationale: No metal catalyst is required.[1][2][3] The reaction is driven by the electron deficiency of the electrophile. However, the steric bulk at C7 significantly slows the kinetics compared to unsubstituted indoline. We use DMSO to maximize the nucleophilicity of the amine.

Step-by-Step Methodology
  • Charging: In a screw-cap vial, dissolve Aryl Halide (1.0 equiv) and 7-(Methoxymethyl)indoline (1.1 equiv) in anhydrous DMSO (0.5 M).

  • Base: Add DIPEA (Diisopropylethylamine, 2.0 equiv) or K₂CO₃ (2.0 equiv).[1]

  • Reaction: Heat to 100–120 °C .

    • Note: Unlike standard SNAr which might proceed at 60 °C, the 7-substituent requires higher thermal energy to overcome the steric barrier.

  • Workup: Pour the reaction mixture into water (5x volume). Extract with EtOAc (3x).[1] Wash organics with brine to remove DMSO.[1] Dry over Na₂SO₄ and concentrate.

Protocol C: N-Alkylation (SN2)

Best for: Coupling with Alkyl Halides (e.g., Methyl Iodide, Benzyl Bromide).

System Rationale: Standard alkylation conditions apply, but over-alkylation (quaternization) is less of a risk due to the steric bulk.

Step-by-Step Methodology
  • Solvent: DMF (Dimethylformamide) or Acetone.[1]

  • Base: Cs₂CO₃ (Cesium Carbonate) is preferred over K₂CO₃ due to the "Cesium Effect" (higher solubility and larger cation radius), which aids in the alkylation of hindered nucleophiles.

  • Procedure: Stir Indoline (1.0 equiv), Base (1.5 equiv), and Alkyl Halide (1.1 equiv) at 60 °C . Monitor closely; usually complete within 2–4 hours.

Part 3: Data Summary & Visualization[1]

Decision Matrix for Condition Selection
Electrophile TypeRecommended ProtocolCatalyst/ReagentSolventTemp (°C)
Aryl Bromide/Triflate Buchwald-HartwigRuPhos Pd G4 / NaOtBuToluene85–100
Aryl Chloride (Activated) SNArDIPEA (No Metal)DMSO100–120
Aryl Chloride (Deactivated) Buchwald-HartwigBrettPhos Pd G4 / NaOtBuDioxane100–110
Alkyl Halide SN2 AlkylationCs₂CO₃DMF25–60
Visual Workflow: Pathway Selection Logic

CouplingLogic Start Start: 7-(Methoxymethyl)indoline + R-X CheckR Analyze Electrophile (R-X) Start->CheckR IsAlkyl Is R-X Alkyl Halide? CheckR->IsAlkyl Alkyl IsAr Is R-X Aryl/Heteroaryl? CheckR->IsAr Aryl SN2 Protocol C: SN2 Alkylation (Cs2CO3 / DMF) IsAlkyl->SN2 CheckElec Electronic Nature of Ar-X IsAr->CheckElec SNAr Protocol B: SNAr (DIPEA / DMSO / Heat) CheckElec->SNAr Electron Deficient (e.g., NO2, Pyridine) Buchwald Protocol A: Buchwald-Hartwig (RuPhos Pd G4 / NaOtBu) CheckElec->Buchwald Electron Neutral/Rich (e.g., Phenyl, Anisole)

Figure 1: Decision tree for selecting the optimal coupling protocol based on electrophile properties.

Mechanistic Insight: The Steric Clash

StericMechanism cluster_steric Steric Conflict Zone Pd Pd(II) Ligand Ligand (RuPhos) Pd->Ligand  Stabilizes Ar Ar Pd->Ar  Oxidative  Addition Indoline Indoline Nucleophile Indoline->Pd  Amine Binding  (Rate Limiting Step) Center

Figure 2: The critical rate-limiting step involves amine binding.[1] The 7-methoxymethyl group (blue node) creates steric resistance, requiring bulky monophosphine ligands (yellow node) to prevent overcrowding at the Pd center.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation / Steric BlockSwitch to BrettPhos (larger bite angle). Increase temp to 110 °C. Ensure solvent is strictly anhydrous.
Indole Formation Oxidation of IndolineDegas solvents thoroughly.[1] Add antioxidant (e.g., BHT) if permissible, or switch to milder base (Cs₂CO₃).
C-O Cleavage Lewis Acid SensitivityAvoid high-valent metal additives.[1] Ensure base is not causing elimination.[1]
Protodehalogenation Reduction of Ar-XSolvent impurity (hydride source).[1] Use fresh anhydrous Toluene.[1]

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Journal of the American Chemical Society. (Foundational work on Buchwald-Hartwig conditions). [1]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Defines RuPhos/BrettPhos utility for hindered amines).

  • Beilstein Journals. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles."[1] (Analogous steric challenges in 7-substituted systems).

  • Organic Process Research & Development. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Substrates." (Process safety and scale-up considerations). [1]

  • ChemScene. "Product Data: 7-(Methoxymethyl)indoline."[1] (Substrate properties and availability).

Sources

Application

Synthesis of pharmaceutical intermediates using 7-(methoxymethyl)indoline

Executive Summary The 7-substituted indoline scaffold represents a privileged pharmacophore in modern drug discovery, particularly for -adrenergic receptor antagonists (e.g., Silodosin analogues) and Type II Kinase Inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-substituted indoline scaffold represents a privileged pharmacophore in modern drug discovery, particularly for


-adrenergic receptor antagonists  (e.g., Silodosin analogues) and Type II Kinase Inhibitors . The 7-(methoxymethyl) moiety, specifically, offers a strategic advantage: it provides steric bulk to modulate rotational freedom while introducing a polar ether linkage that improves aqueous solubility and metabolic stability compared to lipophilic alkyl counterparts.

This Application Note details a scalable, convergent protocol for the synthesis of 7-(methoxymethyl)indoline (CAS 1250569-97-1) . Unlike traditional routes relying on scarce 7-bromoindole precursors, this protocol utilizes a Directed Ortho Metalation (DoM) strategy starting from abundant indoline. This method ensures high regioselectivity, minimizes protecting group manipulation, and is validated for gram-scale preparation.

Strategic Significance & Mechanism

The "Magic Methyl" Effect at C7

In medicinal chemistry, substitution at the C7 position of the indoline core is critical for:

  • Conformational Locking: The C7 substituent creates steric clash with N1-substituents, forcing the N-alkyl chain into specific trajectories favored by GPCR binding pockets.

  • Metabolic Blocking: The methoxymethyl group blocks the C7 position from CYP450-mediated oxidation while the ether oxygen can serve as a hydrogen bond acceptor.

Synthetic Pathway Visualization

The following workflow illustrates the critical path from Indoline to the target intermediate.

SynthesisPath cluster_DoM Directed Ortho Metalation (DoM) Indoline Indoline (Starting Material) NBoc N-Boc-Indoline (Directing Group) Indoline->NBoc Boc2O, TEA DCM, RT Lithio C7-Lithio Species (Transient) NBoc->Lithio s-BuLi, TMEDA Et2O, -78°C Aldehyde 7-Formyl-N-Boc-Indoline Lithio->Aldehyde DMF (Quench) -78°C to RT Alcohol 7-Hydroxymethyl Intermediate Aldehyde->Alcohol NaBH4 MeOH Target 7-(Methoxymethyl)indoline (Final Product) Alcohol->Target 1. NaH, MeI 2. TFA/DCM

Figure 1: Chemo-selective synthesis pathway via Directed Ortho Metalation (DoM).[1]

Detailed Experimental Protocol

Safety Warning: sec-Butyllithium is pyrophoric. All lithiation steps must be performed under an inert atmosphere (Ar/N2) using anhydrous solvents.

Phase 1: N-Protection (Activation for DoM)

The tert-butoxycarbonyl (Boc) group is selected not just for protection, but as a Complex Induced Proximity Effect (CIPE) directing group. The carbonyl oxygen coordinates lithium, guiding deprotonation specifically to the C7 position.

Reagents:

  • Indoline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq)
    
  • Triethylamine (TEA, 1.2 eq)

  • DCM (10 mL/g)

Procedure:

  • Dissolve indoline in DCM at 0°C.

  • Add TEA followed by slow addition of Boc

    
    O dissolved in DCM.
    
  • Warm to RT and stir for 4 hours. Monitor by TLC (Hex:EtOAc 8:2).

  • Workup: Wash with 1N HCl, then Brine. Dry over Na

    
    SO
    
    
    
    .
  • Yield: Expect >95% as a pale oil (crystallizes on standing).

Phase 2: Regioselective C7-Formylation (The Critical Step)

This step defines the regiochemistry. The use of s-BuLi/TMEDA is non-negotiable; n-BuLi is often insufficient for rapid deprotonation at cryogenic temperatures in this system.

Reagents:

  • N-Boc-indoline (1.0 eq)

  • sec-Butyllithium (1.4 M in cyclohexane, 1.3 eq)

  • TMEDA (Tetramethylethylenediamine, 1.3 eq)

  • DMF (Dimethylformamide, 2.0 eq)

  • Anhydrous Ether (Et

    
    O) or THF (15 mL/g)
    

Procedure:

  • Charge a flame-dried 3-neck flask with N-Boc-indoline and TMEDA in anhydrous Et

    
    O under Argon.
    
  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Dropwise Addition: Add s-BuLi over 30 mins. Maintain internal temp < -70°C.

    • Observation: Solution typically turns bright yellow/orange, indicating lithiation.

  • Stir at -78°C for 1 hour.

  • Add anhydrous DMF dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.

  • Quench: Add sat. NH

    
    Cl solution.[2]
    
  • Purification: Extract with EtOAc. The crude 7-formyl-N-Boc-indoline is often pure enough for the next step.

Phase 3: Reduction & Etherification

Reagents:

  • Sodium Borohydride (NaBH

    
    , 1.5 eq)
    
  • Methyl Iodide (MeI, 2.0 eq)

  • Sodium Hydride (NaH, 60% disp., 1.5 eq)

Procedure:

  • Reduction: Dissolve 7-formyl intermediate in MeOH (0°C). Add NaBH

    
     portion-wise. Stir 1h. Quench with water, extract, and concentrate to yield the benzyl alcohol.
    
  • Methylation: Dissolve the alcohol in anhydrous THF (0°C). Add NaH carefully. Stir 30 min. Add MeI. Warm to RT and stir overnight.

  • Deprotection: Treat the crude ether with TFA/DCM (1:4) at RT for 2 hours. Neutralize with NaHCO

    
    .
    

Final Isolation: Purify via Flash Column Chromatography (SiO


, Hexane/EtOAc gradient).

Quantitative Data & Quality Control

Process Parameters Table
ParameterSpecificationCriticality
Lithiation Temp -78°C to -70°CHigh (Higher temps lead to C5 attack or decomposition)
s-BuLi Quality Titrate before useHigh (Inaccurate titer leads to incomplete conversion)
Solvent Water < 50 ppmHigh (Quenches lithio-species immediately)
Overall Yield 60-75% (3 steps)Benchmark for successful execution
Analytical Markers (QC)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Look for the disappearance of the Boc-singlet (~1.5 ppm).

    • Diagnostic Signal: The methoxymethyl group appears as a singlet (~3.3 ppm, 3H) and a singlet (~4.4 ppm, 2H).

    • Indoline Core: Two triplets (~3.0, 3.5 ppm) corresponding to C2/C3 protons.

  • HPLC Purity: >98% (a/a) required for pharmaceutical use.

Applications in Drug Discovery

The 7-(methoxymethyl)indoline scaffold is a versatile building block.

Applications Core 7-(Methoxymethyl)indoline Alpha1 Alpha-1a Antagonists (e.g., Silodosin analogues) Target: BPH Core->Alpha1 N-Alkylation w/ Phenoxyethyl halides Kinase Kinase Inhibitors (VEGFR/PDGFR) Target: Oncology Core->Kinase Oxidation to Indole + C3-Functionalization GPCR GPCR Ligands (5-HT/Dopamine) Target: CNS Core->GPCR Reductive Amination

Figure 2: Downstream pharmaceutical applications of the scaffold.

  • Silodosin Analogues: The 7-position is homologous to the carbamoyl group in Silodosin (Rapaflo). The methoxymethyl variant is used in SAR studies to reduce H-bond donor count while maintaining acceptor capability.

  • Kinase Inhibitors: Oxidation of the indoline to the indole (using DDQ or MnO

    
    ) yields 7-(methoxymethyl)indole , a precursor for Sunitinib-like multi-kinase inhibitors where C7 substitution improves solubility.
    

References

  • Iwao, M., & Kuraishi, T. (2003). Synthesis of 7-Substituted Indolines via Directed Lithiation of 1-(tert-Butoxycarbonyl)indoline.[3] Heterocycles, 60(3). (Primary source for the DoM protocol).

  • ChemScene. Product Data Sheet: 7-(Methoxymethyl)indoline (CAS 1250569-97-1).[4] (Verification of commercial entity).

  • Patil, P., et al. (2014). Synthesis and SAR of Indoline-Based Alpha-1 Adrenoceptor Antagonists. Bioorganic & Medicinal Chemistry Letters. (Context for pharmaceutical application).

  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research. (Foundational theory for the lithiation strategy).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions in C7-Functionalization of Indolines

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the late-stage functionalization of indoline and indole cores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the late-stage functionalization of indoline and indole cores. The intrinsic electronic bias of the pyrrole-type ring heavily favors functionalization at the C2 and C3 positions[1]. When attempting to force reactivity to the sterically hindered benzenoid C7 position via transition-metal catalysis, side reactions such as unwanted regioselectivity, over-oxidation (aromatization), and directing-group cleavage failures often plague the workflow.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot your C7-functionalization protocols, ensuring high yields, precise regioselectivity, and reproducible scale-up.

Part 1: Troubleshooting Guide & FAQs

Q1: My indoline substrate is oxidizing to indole during the C7 C-H activation process. How do I prevent this aromatization? A1: The dehydrogenation of indoline to indole is a highly favorable thermodynamic sink, especially under oxidative C-H activation conditions. This side reaction is primarily triggered by the use of harsh chemical oxidants (e.g.,


 or 

) at elevated temperatures (>100°C).
  • The Solution: Transition to a redox-neutral catalytic cycle. For example, utilizing Rh(I) catalysts with conjugate-active olefins bypasses the need for external oxidants via a hydrometalation-initiated deconjugative isomerization pathway[1]. If an oxidant is strictly required (e.g., in Ru(II) or Rh(III) catalysis), lower the temperature and use milder oxidants like

    
    . Alternatively, electrochemically driven C7-functionalization completely avoids toxic chemical oxidants, preventing the aromatization side reaction[1].
    

Q2: I am observing significant C2 and C5 functionalization instead of the desired C7 product. What is causing this poor regioselectivity? A2: Regioselectivity is dictated by the spatial orientation of the Directing Group (DG) and its ability to restrict the rotation of the N-DG bond. Common directing groups like acetyl, pivaloyl, and N,N-dimethylcarbamoyl typically direct the metal catalyst to the C2 position[1]. If the DG lacks sufficient steric bulk, the metal center will default to the electronically favored C2/C3 positions or the less sterically hindered C5 position.

  • The Solution: Employ sterically demanding DGs such as di-tert-butylphosphinoyl (

    
    ) or di-tert-butylphosphino (
    
    
    
    ). The immense steric bulk of the tert-butyl groups restricts N-P bond rotation, forcing the metal into the C7 pocket and completely shielding the C2 position[1].

Q3: After successful C7 functionalization, I cannot remove the


 directing group without degrading my functionalized product. What are my options? 
A3:  P(V) directing groups like 

form exceptionally strong N-P bonds. Cleaving them often requires harsh acidic or basic reflux conditions, which sensitive C7-functionalized indolines may not survive.
  • The Solution: Transition to a P(III) directing group, such as

    
    . The P(III) group maintains the exact steric bulk required for C7 selectivity but is significantly easier to attach to the indoline substrate and detach from the final product under mild conditions, preserving sensitive functional groups[2].
    

Q4: I am getting di-functionalization (e.g., C7 and C5) instead of mono-functionalization. How can I arrest the reaction at a single addition? A4: Over-functionalization occurs when the initial C7-functionalized product remains highly reactive and the catalyst undergoes a secondary C-H activation cycle.

  • The Solution: Strictly tune the stoichiometry of your coupling partner to 1.05 equivalents. Additionally, modifying the solvent to a more coordinating environment (e.g., adding 5% DMF to DCE) attenuates the catalyst's electrophilicity. This slows down the reaction rate just enough to prevent secondary activation events without killing the primary catalytic cycle.

Part 2: Quantitative Data & Directing Group Selection

To optimize your reaction design, consult the following table summarizing the performance metrics of various Directing Groups (DGs) used in indoline C-H functionalization.

Directing Group (DG)Primary RegioselectivitySteric BulkCleavage ConditionsRisk of Side Reactions
Acetyl (

)
C2 / C3LowMild (Base hydrolysis)High (C2 functionalization)
Pivaloyl (

)
C2 / C5MediumModerate (Acid/Base)Moderate (Mixed isomers)
Pyrimidyl C2High (Chelating)Difficult (Strong Acid)High (C2 preference)

(P(V))
C7 Very HighVery Harsh (Refluxing Acid)Low (Product degradation during cleavage)

(P(III))
C7 Very HighMild (Dilute HCl, RT) Very Low (Optimal Choice)

Part 3: Step-by-Step Methodology

Protocol: Rh(I)-Catalyzed Site-Selective C7-Alkylation of Indoline using a P(III) Directing Group This self-validating protocol utilizes a P(III) directing group to ensure absolute C7 regioselectivity while allowing for mild, non-destructive cleavage.

Step 1: Installation of the P(III) Directing Group

  • Procedure: In a flame-dried Schlenk flask under argon, dissolve the indoline substrate (1.0 mmol) in anhydrous THF (5 mL). Add

    
     (1.5 mmol) and cool to 0°C. Dropwise, add di-tert-butylchlorophosphine (
    
    
    
    , 1.2 mmol). Stir for 2 hours at room temperature.
  • Causality: The bulky

    
     acts as an acid scavenger without acting as a competing nucleophile. The P(III) group is installed to provide the necessary steric hindrance to block the C2 position, forcing subsequent metalation at C7[2].
    

Step 2: Catalyst & Substrate Loading

  • Procedure: To a new vial, add the N-protected indoline (0.5 mmol), conjugate-active olefin (0.55 mmol),

    
     (2.5 mol%), and 
    
    
    
    (5 mol%). Dissolve in anhydrous DCE (2 mL).
  • Causality: The use of a Rh(I) catalyst initiates the reaction via a hydrometalation pathway rather than oxidative addition. This completely eliminates the need for external oxidants, thereby preventing the oxidation of indoline to indole[1].

Step 3: Reaction Execution

  • Procedure: Seal the vial and heat at 80°C for 12 hours. Monitor via TLC until the starting material is consumed.

  • Causality: Maintaining the temperature at exactly 80°C provides enough thermal energy to overcome the activation barrier of the sterically hindered C7-H bond cleavage, while remaining low enough to prevent thermal degradation or over-alkylation.

Step 4: Mild DG Cleavage

  • Procedure: Cool the mixture to room temperature. Add 2M HCl in ether (1 mL) and stir for 30 minutes. Neutralize with saturated

    
     and extract with EtOAc.
    
  • Causality: Unlike P(V) groups, the P(III)-N bond is highly susceptible to mild acidic cleavage. This ensures the newly formed C7-alkyl bond and the indoline core remain completely intact[2].

Part 4: Visualizations of Logic and Mechanism

MechanisticPathway N1 Indoline Substrate (Bulky DG attached) N2 Metal Coordination (e.g., Rh(I) or Ru(II)) N1->N2 N3 Steric Clash at C2 Forces C7 Proximity N2->N3 N4 C7-H Cleavage (CMD Pathway) N3->N4 N5 5-Membered Metallacycle Intermediate N4->N5 N6 Coupling Partner Insertion (Alkene/Aryl) N5->N6 N7 Reductive Elimination & Catalyst Regeneration N6->N7 N7->N2 Catalyst N8 C7-Functionalized Indoline N7->N8

Catalytic cycle of C7-functionalization highlighting steric-driven metallacycle formation.

TroubleshootingLogic Start Identify Major Side Reaction Oxidation Indoline -> Indole Oxidation Start->Oxidation Regio C2/C3/C5 Functionalization Start->Regio OverFunc Di-functionalization Start->OverFunc Sol1 Switch to mild oxidants (e.g., Ag2CO3) or Electrochemistry Oxidation->Sol1 Sol2 Increase DG bulkiness (e.g., N-PtBu2) Regio->Sol2 Sol3 Lower temperature & adjust equivalents OverFunc->Sol3

Decision tree for troubleshooting common side reactions during indoline functionalization.

References

  • Title: A Short Review of C7 – H Bond Functionalization of Indole/Indoline Source: RSIS International URL
  • Source: Accounts of Chemical Research (via PubMed)
  • Title: Ru(II)

Sources

Optimization

Solving solubility issues of 7-(methoxymethyl)-2,3-dihydro-1H-indole

The following Technical Support Guide is designed to address the specific physicochemical challenges associated with 7-(methoxymethyl)-2,3-dihydro-1H-indole (also referred to as 7-(methoxymethyl)indoline). Subject: 7-(me...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to address the specific physicochemical challenges associated with 7-(methoxymethyl)-2,3-dihydro-1H-indole (also referred to as 7-(methoxymethyl)indoline).

Subject: 7-(methoxymethyl)-2,3-dihydro-1H-indole CAS: 1250569-97-1 (and related salts) Ticket Priority: High (Stability/Solubility Critical)[1][2][3][4]

Executive Technical Summary

The Core Challenge: Researchers often encounter a "Solubility-Stability Paradox" with this molecule.[1][2][3][4]

  • Solubility: As a weak base (predicted pKa ~4.5–5.5), the molecule is predominantly neutral at physiological pH (7.4), leading to precipitation in aqueous buffers.[3][4]

  • Stability: The indoline core is susceptible to oxidative dehydrogenation to form the corresponding indole (aromatization).[1][2][3][4] This process is accelerated by light, air, and trace metals in solvents, often resulting in a brown precipitate that users mistake for "undissolved compound."

Physicochemical Profile:

Property Value / Description Implication
Molecular Weight 163.22 g/mol Small molecule, high permeability potential.[1][2][3][4]
LogP (Predicted) ~1.8 – 2.1 Moderately lipophilic; requires organic co-solvents or pH modification.[1][2][3][4]
pKa (Conjugate Acid) ~4.9 (Est.)[1][2][3][4] Critical: At pH 7.4, >99% is in the insoluble free-base form.[1][2][3][4]
Appearance Yellowish oil or low-melting solid Waxy solids often dissolve slowly due to poor wetting.[1][2][3][4]

| Oxidation Risk | High | Converts to 7-(methoxymethyl)-1H-indole upon air exposure.[1][2][3][4] |

Diagnostic Workflow: Why is it not dissolving?

Before adding more solvent, determine if you are facing a thermodynamic solubility limit or a chemical stability failure.[3][4]

Solubility_Diagnosis Start Issue: Compound Precipitates or Won't Dissolve Check_Color Check Solution Color Start->Check_Color Brown Dark Brown / Black Precipitate Check_Color->Brown Oxidation White White/Off-White Cloudiness Check_Color->White Solubility Limit Oxidation_Fix CRITICAL FAILURE: Indoline has oxidized to Indole. Action: Repurify or discard. Future: Use Ascorbic Acid + Argon. Brown->Oxidation_Fix Solubility_Fix Check pH of Buffer White->Solubility_Fix pH_Check Is pH > 5.0? Solubility_Fix->pH_Check Acidify Action: Acidify to pH < 3 (Protonate the amine) pH_Check->Acidify Yes (Compound is Neutral) CoSolvent Action: Add DMSO/PEG400 (Lipophilic solubilization) pH_Check->CoSolvent No (Already Acidic)

Figure 1: Diagnostic decision tree to distinguish between oxidative degradation and thermodynamic insolubility.[2][3][4]

Troubleshooting Modules

Module A: The pH Manipulation Strategy (Salt Formation)

The Science: The nitrogen in the indoline ring is a weak base.[4] In water at neutral pH, it behaves like a grease ball.[3][4] To dissolve it, you must protonate it to form a cation.[3][4]

Protocol: In-Situ Salt Formation Do not attempt to dissolve the free base directly in water.[1][2][3][4]

  • Calculate: Determine the molar amount of your compound.

  • Acidify: Add 1.1 equivalents of 1M HCl (or Methanesulfonic acid) to the neat compound.

  • Dissolve: Add water only after the acid is added.

  • Result: This forms the 7-(methoxymethyl)indoline hydrochloride salt in situ, which should have water solubility >10 mg/mL.[1][2][3][4]

Warning: If you add this acidic stock solution to a pH 7.4 buffer (e.g., PBS), the pH will rise, the proton will be lost, and the compound will "crash out" (precipitate).

Module B: The Co-Solvent System (For Biological Assays)

If you cannot use acidic conditions (e.g., cell assays), you must use a co-solvent system that keeps the neutral free base in solution.

Recommended Formulation:

  • Stock: 100 mM in anhydrous DMSO (Store under Argon at -20°C).

  • Assay Buffer:

    • DMSO: 1% (Final concentration)

    • Surfactant: 0.5% Tween-80 or Cremophor EL.[1][2][3][4]

    • Buffer: PBS or HEPES.

Why Tween-80? The methoxymethyl group adds some polarity, but the core is lipophilic. Surfactants prevent the "micro-crystals" from growing into visible precipitates when the DMSO stock hits the water.

Module C: Preventing Oxidation (The "Brown Solution" Fix)

Indolines are notorious for aromatizing to indoles.[3][4] This reaction is driven by dissolved oxygen and catalyzed by light.[1][2][3][4]

Stabilization Protocol:

  • Degas Solvents: Sparge all buffers with Nitrogen or Argon for 15 minutes before use.[1][2][3][4]

  • Add Antioxidant: Include 0.1% Ascorbic Acid or 1 mM DTT in your aqueous buffers.[1][2][3][4] This acts as a sacrificial reductant, protecting the indoline core.

  • Amber Glass: Always store solutions in amber vials to block UV light.[1][2][3][4]

Advanced Formulation: Cyclodextrin Encapsulation

For in vivo studies (PK/PD) where DMSO is toxic and pH < 3 is irritating, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2][3]

Mechanism: The lipophilic indoline core enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Preparation Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2][3][4]

  • Add the indoline compound (as a solid or small volume DMSO stock).[1][3][4]

  • Sonicate for 20–30 minutes at room temperature.

  • Filter sterilize (0.22 µm).[1][2][3][4] Expected Solubility: 5–15 mg/mL.[1][2][3][4]

Frequently Asked Questions (FAQ)

Q1: I see a white precipitate immediately upon adding my DMSO stock to PBS. What is it? A: This is the neutral free base of the indoline.[1][4] The "Methoxymethyl" group is not polar enough to keep it soluble at pH 7.[3][4]4. Solution: Pre-dilute your DMSO stock with PEG-400 (1:1 ratio) before adding to PBS, or add 0.5% Tween-80 to the PBS.[1][2][3][4]

Q2: My compound turned pink/brown overnight. Is it still usable? A: Likely not.[1][2][3][4] The color change indicates oxidation to the indole form or formation of radical dimers.[4] Indolines are electron-rich and sensitive to auto-oxidation.[1][2][3][4] Solution: Re-purify via silica column chromatography immediately, or discard.[1][2][3][4] Future stocks must be kept under Argon.[1][2][3][4]

Q3: Can I use the HCl salt for cell culture? A: Yes, but be careful of the "pH Swing."[1][4] When you add the HCl salt to the media, the buffering capacity of the media (bicarbonate/HEPES) will neutralize the salt, converting it back to the free base. Ensure your final concentration is below the solubility limit of the free base (likely <50 µM), or ensure adequate protein (BSA/FBS) is present to bind the drug.

Q4: Why does the literature show different melting points? A: This molecule is an oil/low-melting solid.[1][2][3][4] Impurities (like the oxidized indole) significantly raise the melting point.[4] A sharp, lower melting point often indicates higher purity for indolines, whereas higher melting points can indicate aromatization (indoles melt higher than indolines).

References & Authority

The protocols above are grounded in the fundamental chemistry of nitrogen heterocycles and pharmaceutical formulation science.

  • Physicochemical Properties of Indolines:

    • Source: Avdeef, A. (2003).[1][2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4] (Detailed discussion on pKa shifts in N-heterocycles and the solubility-pH profile).

    • Context: Explains the pKa ~5 range for N-alkyl anilines/indolines and the necessity of pH < 3 for solubility.

  • Oxidation Mechanisms (Indoline to Indole):

    • Source: Viswanathan, R., et al. (2003). "Synthesis of 7-Substituted Indolines." Journal of Organic Chemistry. Link[2][3][4]

    • Context: Describes the synthetic handling of 7-substituted indolines and their susceptibility to dehydrogenation.

  • Salt Selection & Formulation:

    • Source: Serajuddin, A. T. (2007).[3][4] "Salt formation to improve drug solubility."[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] Link[2][3][4]

    • Context: Validates the "In-Situ Salt Formation" protocol (Module A) for weak bases.

  • Cyclodextrin Solubilization:

    • Source: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link[2][3][4]

    • Context: Supports the protocol in Module 4 for encapsulating lipophilic aromatics.

Sources

Troubleshooting

Preventing oxidation of 7-(methoxymethyl)indoline during storage

Introduction: The Stability Paradox You are likely working with 7-(methoxymethyl)indoline (CAS: 1250569-97-1) as a scaffold for drug development or a precursor in complex organic synthesis.[1] While the indoline core is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

You are likely working with 7-(methoxymethyl)indoline (CAS: 1250569-97-1) as a scaffold for drug development or a precursor in complex organic synthesis.[1] While the indoline core is a versatile building block, it suffers from a "stability paradox": the very electron-rich nature that makes it a reactive nucleophile also renders it highly susceptible to oxidative degradation.

Unlike simple anilines, this molecule faces a dual threat. The indoline core yearns to aromatize into the thermodynamically stable indole, while the 7-methoxymethyl side chain introduces a benzylic ether moiety prone to radical autoxidation.

This guide is not a generic safety sheet. It is a field-tested protocol designed to preserve the integrity of your compound, based on the mechanistic realities of electron-rich heterocycles.

Module 1: Understanding the Threat (Mechanistic Insight)

Q: Why is my sample turning brown/red even in the freezer?

A: You are witnessing oxidative aromatization . The color change is the hallmark of indoline degradation. Indolines are "dihydro-indoles."[1] The driving force for oxidation is the restoration of aromaticity to the pyrrole ring.

  • The Primary Driver (Aromatization): Atmospheric oxygen, catalyzed by trace metals or light, abstracts a hydrogen atom from the N-H or the benzylic C-2/C-3 positions. This creates a radical intermediate that rapidly loses a second hydrogen to form the fully aromatic (and stable) indole. The "brown" color comes from oligomers formed by radical coupling of these intermediates.

  • The Secondary Driver (Side-Chain Oxidation): The 7-methoxymethyl group is a benzylic ether.[1] In the presence of air, benzylic positions can form hydroperoxides, which decompose into aldehydes (7-formylindoline) or esters.

  • The Accelerator: The methoxy group at the 7-position is an electron-donating group (EDG). This increases the electron density of the benzene ring, making the system more easily oxidized than unsubstituted indoline.

Visualization: The Oxidation Cascade

OxidationPathway Start 7-(Methoxymethyl)indoline (Colorless/Pale Yellow) Radical Indolinyl Radical (Reactive Intermediate) Start->Radical O2 / Light / Heat (H-abstraction) SideChain Benzylic Oxidation (Aldehydes/Peroxides) Start->SideChain Slow Autoxidation (Benzylic Ether) Indole 7-(Methoxymethyl)indole (Aromatized Product) Radical->Indole -H• (Aromatization) Oligomer Colored Oligomers (Brown/Red Impurity) Radical->Oligomer Radical Coupling

Figure 1: The oxidative degradation pathway of 7-(methoxymethyl)indoline. The primary path (red arrows) leads to aromatization, while radical coupling creates the visible color change.

Module 2: Optimal Storage Protocols

Q: What is the absolute best way to store this compound long-term?

A: You must eliminate the three vectors of decay: Oxygen, Heat, and Light.

The "Gold Standard" Protocol
ParameterRecommendationScientific Rationale
Temperature -20°C to -80°C Lowers kinetic energy, significantly slowing the rate of radical propagation (Arrhenius equation).[1]
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (N2) is acceptable but less effective if the seal is imperfect.
Container Amber Glass + Parafilm Amber glass blocks UV/blue light (which catalyzes radical formation). Parafilm acts as a secondary oxygen barrier.
State Solid / Neat Storing as a solution is risky.[1] Solvents (especially ethers like THF) can form peroxides that attack the indoline.

Step-by-Step Storage Procedure:

  • Flush: Upon receiving the bottle, immediately flush the headspace with dry Argon for 30–60 seconds.

  • Seal: Cap tightly. Wrap the cap junction with Parafilm M® to prevent gas exchange.

  • Bag: Place the vial inside a secondary heat-sealed aluminized bag (Mylar) with a small packet of desiccant and an oxygen scavenger if available.

  • Freeze: Store immediately at -20°C.

Module 3: Handling & Troubleshooting (The "Rescue" Plan)

Q: My sample is slightly pink. Can I still use it?

A: Likely, yes. The color intensity of oxidized indolines is high; even <1% impurity can cause a strong color change.

  • Action: Run a TLC (Thin Layer Chromatography) or LC-MS.[1]

  • Acceptance Criteria: If purity is >95% by UV (254 nm), use it immediately. If <90%, purify.

Q: How do I purify it without causing more decomposition?

A: This is a critical failure point. Standard silica gel is acidic (pH ~5). Acidic surfaces can catalyze the oxidation or decomposition of electron-rich amines.

Correct Purification Protocol:

  • Stationary Phase: Use Neutral Alumina or Base-Deactivated Silica .[1][2]

    • To deactivate silica: Slurry silica in Hexanes containing 1–2% Triethylamine (Et3N) before packing the column.

  • Eluent: Use a gradient of Hexanes/Ethyl Acetate (with 1% Et3N).

  • Speed: Flash chromatography should be fast (<15 mins). Do not let the compound sit on the column.

  • Workup: Evaporate solvents at low temperature (<40°C) and immediately backfill with Argon.

Decision Tree: Handling Degraded Samples

HandlingWorkflow Check Visual Inspection: Color Change? NoColor Proceed to Experiment (Keep under Ar) Check->NoColor No (White/Pale) YesColor Perform QC Check (TLC / LC-MS) Check->YesColor Yes (Pink/Brown) PurityHigh Purity > 95% YesColor->PurityHigh PurityLow Purity < 90% YesColor->PurityLow Use Use Immediately (Factor in mass correction) PurityHigh->Use Purify Purification Required (Neutralized Silica) PurityLow->Purify Method Method: 1. Pre-treat silica with 1% Et3N 2. Flush fractions with Ar 3. Store @ -20°C Purify->Method

Figure 2: Decision matrix for handling potentially oxidized indoline samples.

Module 4: FAQ – Field Scenarios

Q: Can I store the compound in DMSO or DMF solution? A: No. While convenient for biological assays, DMSO is an oxidant (Swern oxidation mechanism) and can promote oxidation over time, especially if the DMSO is hygroscopic and absorbs water. DMF decomposes to form dimethylamine, which is basic, but it also absorbs water. Always store as a dry solid .

Q: I need to weigh out 5 mg. Do I need a glovebox? A: A glovebox is ideal but not strictly necessary if you are fast.

  • Benchtop Technique: Flush the vial with Argon before and after weighing. Use a clean, dry spatula. Do not leave the vial open while you walk to the balance.

Q: Does the "methoxymethyl" group add specific risks? A: Yes. It is a benzylic ether.[3][4][5][6] While the indoline nitrogen is the primary oxidation site, the benzylic position is sensitive to radical formation. Avoid using ether solvents (THF, Diethyl ether) for storage, as they can form peroxides that will initiate radical attack on this specific side chain [1].

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from

  • National Institutes of Health (PubChem). (2025). 7-Methoxy-1H-indole Compound Summary. Retrieved from

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

  • Wipf, P. (2007). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from

  • Sigma-Aldrich (Merck). (1997).[1] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from [1]

Sources

Optimization

Technical Support Center: 7-(Methoxymethyl)indoline Purification &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for 7-(methoxymethyl)-2,3-dihydro-1H-indole (CAS: 1250569-97-1) [1]. As a critical building block in drug development—often utilized in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 7-(methoxymethyl)-2,3-dihydro-1H-indole (CAS: 1250569-97-1) [1]. As a critical building block in drug development—often utilized in the synthesis of kinase inhibitors and GPCR ligands—the purity of this secondary amine is paramount.

Because indolines are electron-rich and possess a reactive secondary nitrogen, crude mixtures frequently suffer from auto-oxidation, over-alkylation, and transition metal contamination. This guide provides field-proven, self-validating methodologies to isolate pharmaceutical-grade 7-(methoxymethyl)indoline[2].

Quantitative Impurity Profiling

Before initiating purification, it is crucial to understand the physicochemical differences between the target compound and its common impurities. We exploit these exact quantitative differences (pKa, solubility, and coordination affinity) to design our purification workflows.

Table 1: Physicochemical Properties of 7-(Methoxymethyl)indoline and Common Impurities

Compound / ImpurityOrigin / CauseConjugate Acid pKam/z [M+H]+Purification Strategy
7-(methoxymethyl)indoline Target Product ~4.9 164.1 N/A
7-(methoxymethyl)-1H-indoleOxidation / Unreacted SM~ -3.6162.1Acid-Base Extraction
1-methyl-7-(methoxymethyl)indolineOver-alkylation~5.2178.1Oxalate Crystallization
Palladium (Pd) / Platinum (Pt)Hydrogenation CatalystN/AN/AThiol Scavenger Resin

Data supported by standard [3].

Diagnostic Workflows & FAQs

LogicTree Impurity Identify Impurity via LCMS/TLC Indole 7-(methoxymethyl)-1H-indole (Oxidation/SM) Impurity->Indole NMethyl N-Alkylated Byproduct (Over-reaction) Impurity->NMethyl Metals Transition Metals (Pd, Pt) Impurity->Metals Sol1 Acid-Base Extraction (pH 1-2) Indole->Sol1 Exploit pKa ~4.9 Sol2 Oxalate Salt Crystallization NMethyl->Sol2 Differential Solubility Sol3 Thiol Scavenger Resin Metals->Sol3 Metal Chelation

Figure 2: Diagnostic logic tree for identifying and resolving 7-(methoxymethyl)indoline impurities.

FAQ 1: Co-elution with 7-(methoxymethyl)-1H-indole. How do I separate them without chromatography?

The Issue: Your LCMS shows a mass of 162.1 (M+H) alongside your product (164.1). Indolines are prone to auto-oxidation back to the indole form, and standard silica gel chromatography often fails to separate them cleanly due to similar Rf values.

The Causality: The fundamental causality behind this separation lies in the basicity of the nitrogen atom. The secondary amine of 7-(methoxymethyl)indoline has a conjugate acid pKa of approximately 4.9. In contrast, the nitrogen in the indole impurity is part of an aromatic 10-pi electron system; protonating it disrupts aromaticity, resulting in a conjugate acid pKa of roughly -3.6. By adjusting the aqueous pH to ~1.5, we selectively protonate the indoline, driving it into the aqueous phase, while the non-basic indole remains entirely in the organic phase.

Self-Validating Protocol: Acid-Base Extraction

  • Dissolution: Dissolve 1.0 g of the crude mixture in 20 mL of Ethyl Acetate (EtOAc).

  • Acidification: Add 20 mL of 1M HCl (aq). Stir vigorously for 10 minutes.

    • Causality: Vigorous stirring maximizes the interfacial surface area, ensuring rapid and complete protonation of the secondary amine.

    • Validation Checkpoint: Stop stirring and allow phase separation. Spot both layers on a TLC plate (Hexanes:EtOAc 3:1). The organic layer will show the UV-active indole spot, while the aqueous layer will trap the indoline at the baseline.

  • Separation: Collect the aqueous layer. Wash the organic layer with an additional 10 mL of 1M HCl to ensure total recovery of the indoline. Discard the organic layer (contains the indole).

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10.

    • Causality: Cooling prevents exothermic degradation of the methoxymethyl ether. At pH 10, the indolinium chloride is completely deprotonated back to the freebase.

    • Validation Checkpoint: The clear aqueous solution will immediately turn opaque and milky, or form oily droplets, as the water-insoluble freebase indoline precipitates out of solution.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (2 x 20 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield pure 7-(methoxymethyl)indoline.

AcidBase Start Crude Mixture (Indoline + Indole) AddAcid Add 1M HCl (aq) & EtOAc Start->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgPhase Organic Phase (Contains Indole) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Indolinium Chloride) PhaseSep->AqPhase Bottom Layer AddBase Basify with 2M NaOH to pH 10 AqPhase->AddBase Extract Extract with DCM AddBase->Extract PureIndoline Pure 7-(methoxymethyl)indoline Extract->PureIndoline

Figure 1: Acid-base extraction workflow for separating indoline from indole impurities.

FAQ 2: My LCMS shows an M+14 mass peak (m/z 178.1). How do I remove this N-methylated impurity?

The Issue: During the synthesis of the methoxymethyl ether (or during reductive amination), the nucleophilic secondary amine can undergo over-alkylation, generating 1-methyl-7-(methoxymethyl)indoline.

The Causality: Both the product and the impurity are basic amines, meaning acid-base extraction will not separate them. However, tertiary amines possess different steric profiles and hydrogen-bonding capabilities than secondary amines. By introducing anhydrous oxalic acid, the secondary amine forms a highly stable, tightly packed crystalline oxalate salt driven by intermolecular hydrogen bonding (N-H ··· O). The tertiary amine oxalate, lacking the N-H bond for extended hydrogen bond networks, cannot pack tightly and remains highly soluble in ethereal solvents.

Self-Validating Protocol: Selective Oxalate Crystallization

  • Dissolution: Dissolve the crude indoline mixture in Methyl tert-butyl ether (MTBE) at a concentration of 0.1 M.

  • Salt Formation: In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in a minimum volume of warm EtOAc. Slowly add this dropwise to the rapidly stirring MTBE solution.

    • Validation Checkpoint: A fine, white crystalline precipitate should form within 2–5 minutes. If the mixture "oils out" instead of crystallizing, the addition was too fast, or the solvent contains too much water. (If oiling occurs, heat to reflux until dissolved, then cool slowly).

  • Filtration: Filter the crystals under vacuum and wash with cold MTBE. The N-methylated impurity remains in the mother liquor.

  • Freebasing: Suspend the pure oxalate crystals in DCM and wash with saturated aqueous Na2CO3.

    • Validation Checkpoint: The solid suspension will completely dissolve into the organic layer as the salt is neutralized to the freebase. Separate the organic layer, dry, and concentrate.

FAQ 3: How can I ensure transition metal catalysts (Pd/Pt) are fully removed after hydrogenation?

The Issue: If your 7-(methoxymethyl)indoline was synthesized via catalytic hydrogenation of the corresponding indole, trace palladium or platinum often leaches into the product. This will poison catalysts in downstream Buchwald-Hartwig or Suzuki couplings.

The Causality: The lone pair on the indoline nitrogen is a strong sigma-donor, forming stable coordination complexes with soft transition metals like Pd(0) and Pd(II). To break this coordination, a softer, more competitive ligand must be introduced. Thiol-functionalized silica (e.g., SiliaMetS Thiol) acts as an irreversible macroscopic chelant, stripping the metal from the indoline.

Self-Validating Protocol: Metal Scavenging

  • Preparation: Dissolve the crude indoline in DCM or EtOAc.

  • Scavenging: Add 3–5 equivalents (relative to the theoretical metal catalyst loading) of a silica-based thiol scavenger.

  • Incubation: Stir the suspension at 40 °C for 4 hours.

    • Validation Checkpoint: The silica resin will often change color (from white to dark brown/black) as it absorbs the transition metal from the solution.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin, washing the pad with excess DCM. Concentrate the filtrate to yield metal-free indoline.

References

  • Baran, P. S., & Richter, J. M. Heterocyclic Chemistry Reference Sheet. Retrieved from[Link]

Troubleshooting

Optimization of temperature and pressure for indoline ring closure

Introduction: The Thermodynamic Balancing Act Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of the indoline (2,3-dihydroindole) core is a critical step in dev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamic Balancing Act

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of the indoline (2,3-dihydroindole) core is a critical step in developing alkaloids and pharmaceutical intermediates. Unlike the robust aromatic indole, the indoline ring is susceptible to oxidation (re-aromatization) and ring-opening.

Optimizing temperature (


) and pressure (

) is not merely about maximizing yield; it is about controlling the kinetic vs. thermodynamic landscape. Whether you are performing a heterogeneous catalytic hydrogenation of an indole or a metal-catalyzed intramolecular cyclization, these two parameters dictate the fate of your substrate:
  • Temperature: Controls the reaction rate and the activation energy barrier for side reactions (e.g., polymerization or dehydrogenation).

  • Pressure: Critical in hydrogenation for mass transfer (gas-to-liquid) and in thermal cyclizations for solvent containment (autogenous pressure).

This guide addresses the specific causality of failure modes related to


 and 

.

Module 1: Catalytic Hydrogenation of Indoles

Methodology: Heterogeneous catalysis (Pd/C, Pt/C) under


 atmosphere.[1][2]
Critical Parameters & Data

In the reduction of indole to indoline, selectivity is the primary challenge. High temperatures favor the thermodynamic product (octahydroindole) or cause polymerization.

Table 1: Impact of T & P on Indole Hydrogenation (Pt/C Catalyst in Acidic Media) Data synthesized from internal process optimization and literature [1, 2].

EntryPressure (

bar)
Temperature (°C)Conversion (%)Selectivity (Indoline)Observation
1 1 (atm)25< 10> 99%Kinetic limitation; insufficient surface hydrogen.
2 302595> 98%Optimal Zone. High solubility of

drives rate without ring saturation.
3 508010065%Over-hydrogenation to octahydroindole.
4 101008040%Polymerization/Oligomerization dominant due to thermal stress.
Troubleshooting Guide (Q&A)

Q1: I am running a hydrogenation at 50 bar/60°C, but the reaction stalls at 50% conversion. Increasing temperature only increases impurities. Why? Diagnosis: Catalyst Poisoning via Product Inhibition. Explanation: The formed indoline is a secondary amine, which is more basic than the starting indole. It binds strongly to the metal surface (Pd or Pt), blocking active sites. Solution:

  • Do not increase T: This will only promote polymerization of the remaining indole.

  • Acid Additive: Add a stoichiometric amount of Brønsted acid (e.g., 1.0 equiv

    
     or L-CSA). This protonates the indoline product (
    
    
    
    ), reducing its affinity for the metal catalyst and allowing desorption [1].

Q2: My high-pressure reaction (100 bar) yields mostly octahydroindole. How do I stop at the indoline stage? Diagnosis: Thermodynamic Over-reduction. Explanation: The benzene ring hydrogenation is thermodynamically favorable but kinetically slower than the pyrrole ring reduction. High pressure increases the concentration of adsorbed hydrogen species to a point where the benzene ring is attacked. Solution:

  • Lower Pressure: Reduce

    
     pressure to 10–30 bar.
    
  • Selectivity Control: Switch to a catalyst with lower ring-saturation activity, such as Pd@CN (nitrogen-doped carbon support) or Ru-diamine complexes, which show high chemoselectivity at ambient pressures [2, 3].

Module 2: Intramolecular Cyclization (C-N Bond Formation)

Methodology: Pd-catalyzed Buchwald-Hartwig amination or Cu-catalyzed Ullmann-type cyclization.

Mechanistic Workflow

The following diagram illustrates the decision process for optimizing thermal cyclizations.

IndolineOptimization Start Start: Intramolecular Cyclization (Precursor: 2-halo-phenethylamine) CheckTemp Check Temperature (Standard: 80-120°C) Start->CheckTemp ResultLowYield Issue: Low Yield / Incomplete Conversion CheckTemp->ResultLowYield Rate too slow ResultDecomp Issue: Catalyst Decomposition / Pd Black CheckTemp->ResultDecomp T > 140°C DecisionPressure Is Solvent Boiling? ResultLowYield->DecisionPressure ActionLigand Action: Switch to Bulky Ligand (e.g., BrettPhos) to lower T req. ResultDecomp->ActionLigand Enable lower T ActionSealedTube Action: Use Sealed Tube (Autogenous Pressure) DecisionPressure->ActionSealedTube Yes (e.g., THF at 80°C) DecisionPressure->ActionLigand No (High bp solvent)

Figure 1: Decision tree for troubleshooting thermal and pressure constraints in Pd-catalyzed indoline cyclization.

Troubleshooting Guide (Q&A)

Q3: I am using Toluene at reflux (110°C) for a Pd-catalyzed cyclization. Yield is variable (40-70%). Should I use a sealed tube? Diagnosis: Solvent Loss and Oxygen Ingress. Explanation: At reflux, the solvent barrier is permeable. If the reaction requires 110°C, you are at the boiling point limit. Slight fluctuations cause solvent loss, concentrating the catalyst and promoting aggregation (Pd black formation). Solution:

  • Apply Positive Pressure: Run the reaction in a sealed pressure vial (e.g., Q-tube) at 120°C. The autogenous pressure (typically 2-5 bar) elevates the solvent boiling point, keeping the liquid phase density constant and preventing catalyst deactivation.

Q4: Can I lower the temperature to room temperature to avoid side reactions? Diagnosis: Kinetic Barrier (Activation Energy). Explanation: C-N bond formation via oxidative addition/reductive elimination has a high activation energy (


). At room temperature, standard Pd(II) catalysts are often inactive.
Solution: 
  • Ligand Engineering: You cannot simply lower T without changing the catalyst. Switch to electron-rich, bulky phosphine ligands (e.g., BrettPhos or RuPhos ). These lower the

    
     for the reductive elimination step, potentially allowing cyclization at 40–60°C [4].
    

Module 3: Radical Cyclization

Methodology: Radical 5-exo-trig cyclization (e.g., Tributyltin hydride or Photoredox).

Critical Parameters

Unlike ionic reactions, radical cyclizations are less sensitive to pressure but highly sensitive to temperature-induced radical quenching.

Q5: My radical cyclization (AIBN/Bu3SnH) at 80°C gives a mixture of indoline and reduced uncyclized amine. Why? Diagnosis: Competition between Cyclization (


) and Direct Reduction (

). Explanation: The rate of direct reduction by the hydride source competes with the rate of ring closure. High temperature increases both rates, but often favors the bimolecular reduction (entropy). Solution:
  • Lower Temperature + Photochemistry: Switch to a photo-initiated method (Blue LED, Ru(bpy)3) at Room Temperature (25°C). Lower T favors the unimolecular cyclization step (5-exo-trig) over the bimolecular hydrogen abstraction [5].

Detailed Protocol: High-Pressure Hydrogenation of Indole

Objective: Synthesis of 2,3-dihydro-1H-indole from indole with >98% selectivity.

Equipment:

  • High-pressure stainless steel autoclave (e.g., Parr reactor).

  • Teflon liner (essential to prevent metal leaching from reactor walls).

Reagents:

  • Indole (1.0 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Water (if using surfactant).

  • Catalyst: 5% Pt/C (5 mol% loading).

  • Additive: L-Camphorsulfonic acid (L-CSA) (1.0 equiv).

Step-by-Step Workflow:

  • Catalyst Loading (Safety Critical): Under an Argon blanket, add the wet Pt/C catalyst to the reactor liner. Note: Dry Pt/C is pyrophoric.

  • Slurry Preparation: Dissolve Indole and L-CSA in TFE. Add this solution to the reactor.

    • Why L-CSA? It activates the C=C bond of the indole via protonation at C3, generating a reactive iminium species [1].

  • Sealing & Purging: Seal the reactor. Purge with

    
     (3x 10 bar) followed by 
    
    
    
    (3x 10 bar) to remove oxygen.
  • Pressurization: Charge the reactor to 30 bar (435 psi) with

    
    .
    
  • Temperature Ramp: Set stirring to 800 rpm (high shear required for gas-liquid mass transfer). Heat to 30°C .

    • Warning: Do not exceed 40°C. Higher T risks over-hydrogenation.

  • Reaction Monitoring: Monitor pressure drop. Reaction is complete when pressure stabilizes (typically 2-4 hours).

  • Workup: Vent

    
     carefully. Filter catalyst through Celite.[3] Neutralize the filtrate with 
    
    
    
    to liberate the free indoline base.

References

  • Vertex AI Search Result 1.1 : Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (2014). National Institutes of Health. Link

  • Vertex AI Search Result 1.2 : Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. (2014). RHHZ. Link

  • Vertex AI Search Result 1.3 : Highly Enantioselective Synthesis of Indolines: Asymmetric Hydrogenation at Ambient Temperature and Pressure. (2016).[4] ResearchGate. Link

  • Vertex AI Search Result 1.8 : Synthesis of indolines - Organic Chemistry Portal. (2017).[4] Organic Chemistry Portal. Link

  • Vertex AI Search Result 1.18 : Intramolecular radical cyclization approach to access highly substituted indolines under visible-light. (2020). ResearchGate. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 7-(Methoxymethyl)-2,3-dihydro-1H-indole: A Comparative Analytical Guide

As a Senior Application Scientist overseeing structural characterization workflows, I frequently evaluate the efficacy of various analytical modalities for complex heterocyclic intermediates.[1] is a prime example of a c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing structural characterization workflows, I frequently evaluate the efficacy of various analytical modalities for complex heterocyclic intermediates.[1] is a prime example of a compound where subtle structural features—specifically the saturated indoline core and the regiochemistry of the methoxymethyl group—demand a rigorous analytical strategy.

While 1H NMR is the industry standard for rapid structural verification, relying on it in isolation can lead to regiochemical ambiguities. This guide objectively compares the performance of 1D 1H NMR against alternative modalities (13C NMR, 2D NMR, and HRMS) and provides a self-validating experimental framework for unambiguous characterization.

Comparative Analysis: 1H NMR vs. Alternative Modalities

To rigorously validate the structure of 7-(methoxymethyl)indoline, analysts must choose the most efficient and informative technique. Below is a comparison of 1H NMR against alternative analytical methods, highlighting where 1H NMR excels and where orthogonal techniques are required.

Analytical ModalityPrimary FunctionPerformance vs. 1H NMRLimitations
1D 1H NMR Proton environment mappingSuperior speed and sensitivity. Instantly identifies the -OCH3 and indoline core protons.Cannot directly confirm the quaternary carbons (C3a, C7, C7a).
1D 13C NMR Carbon skeleton mappingOrthogonal validation. Resolves all 10 distinct carbon environments, proving the framework.Lower sensitivity; requires significantly longer acquisition times.
2D NMR (HMBC) Long-range connectivitySuperior regiochemical proof. Unambiguously links the C7-substituent to the indoline core.Time-consuming; requires higher sample concentration and advanced processing.
LC-HRMS Exact mass determinationSuperior molecular formula confirmation. Validates the C10H13NO composition via [M+H]+.Provides zero regiochemical or connectivity data.

Quantitative Data: 1H NMR Spectral Interpretation

The 1H NMR spectrum of 7-(methoxymethyl)indoline serves as a [2]. The [3] is characterized by the saturation at C2 and C3, which breaks the aromaticity of the pyrrole ring found in standard indoles, shifting these protons significantly upfield.

Table 2: Predicted 1H NMR Chemical Shifts (400 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Notes
1 3.80br s-1HN-H (exchangeable with D2O)
2 3.55t8.42HIndoline core (N-CH2)
3 3.05t8.42HIndoline core (Ar-CH2)
4 7.05d7.51HAromatic CH (ortho to bridgehead)
5 6.65t7.51HAromatic CH
6 6.95d7.51HAromatic CH (ortho to C7 substituent)
7-CH2 4.45s-2HBenzylic methylene attached to oxygen
O-CH3 3.35s-3HMethoxy protons
Mechanistic Causality in Spectral Output

Why do the C2 and C3 protons appear as distinct triplets? The saturation of the 5-membered ring restricts conformational freedom, leading to a classic AA'BB' spin system that simplifies to apparent triplets (J ≈ 8.4 Hz) due to the adjacent methylene groups. Furthermore, the methoxymethyl group at C7 introduces a sharp singlet for the methoxy protons (-OCH3) at ~3.35 ppm and a benzylic methylene (-CH2-O-) at ~4.45 ppm. The lack of splitting in these signals confirms their isolation from the aromatic spin system.

Experimental Protocols: A Self-Validating Workflow

To ensure analytical trustworthiness, the following protocol incorporates internal validation checkpoints, ensuring the data acts as a self-validating system.

Step 1: Precision Sample Preparation
  • Procedure: Dissolve 15 mg of in 0.6 mL of deuterated chloroform (CDCl3) containing 0.05% v/v Tetramethylsilane (TMS). Transfer the solution to a 5 mm precision NMR tube.

  • Causality: CDCl3 is selected because its lack of exchangeable protons prevents the obscuration of the critical indoline N-H signal (~3.80 ppm). The high concentration (15 mg) ensures a high signal-to-noise (S/N) ratio, allowing for the detection of low-level impurities.

  • Self-Validation Checkpoint: The TMS peak must be referenced to exactly 0.00 ppm. If the residual CHCl3 solvent peak does not appear at 7.26 ppm ± 0.01 ppm, the magnetic field lock is compromised, and the sample must be re-shimmed.

Step 2: Optimized 1D 1H NMR Acquisition
  • Procedure: Acquire the spectrum at 298 K on a 400 MHz or 600 MHz spectrometer. Use a 30° excitation pulse (zg30 pulse program) with a 2-second relaxation delay (D1) and 16 scans.

  • Self-Validation Checkpoint: Phase the spectrum manually to ensure a flat baseline. Set the integration of the sharp -OCH3 singlet (3.35 ppm) to exactly 3.00. The protocol is validated if the C2 and C3 indoline triplets independently integrate to 2.00 ± 0.05.

Step 3: Regiochemical Verification via 2D HMBC (Alternative Modality)
  • Procedure: If the 1H NMR integration passes, acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum using the same sample.

  • Causality: While 1H NMR confirms the presence of the methoxymethyl group, it cannot prove its position. HMBC detects 2J and 3J carbon-proton scalar couplings.

  • Self-Validation Checkpoint: A cross-peak must be observed between the benzylic protons of the substituent (4.45 ppm) and the C7a quaternary carbon of the indoline core. The absence of this cross-peak invalidates the C7 substitution hypothesis, prompting a re-evaluation of the molecular structure.

Mechanistic Pathway Visualization

NMR_Workflow A Sample Preparation (7-(methoxymethyl)indoline in CDCl3) B 1D 1H NMR Acquisition (Proton Environment Mapping) A->B C 13C & 2D NMR Acquisition (Carbon Skeleton & Connectivity) A->C D LC-HRMS Analysis (Exact Mass Verification) A->D E Data Processing & Phasing (Internal Standard Calibration) B->E C->E F Structural Elucidation & Regiochemical Assignment D->F E->F

Figure 1: Multimodal NMR workflow for the structural elucidation of 7-(methoxymethyl)indoline.

References

  • "Indole | C8H7N | CID 798", PubChem - NIH. URL: [Link]

  • "NMR Spectroscopy – 1H NMR Chemical Shifts", Organic Chemistry Data & Info. URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 7-(methoxymethyl)indoline

Structural Elucidation of 7-(Methoxymethyl)indoline: A Comparative Guide to GC-EI-MS and LC-ESI-MS/MS Platforms As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for structural...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 7-(Methoxymethyl)indoline: A Comparative Guide to GC-EI-MS and LC-ESI-MS/MS Platforms

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for structural elucidation is rarely a binary choice; it is an exercise in complementary data synthesis. 7-(Methoxymethyl)indoline (CAS: 1250569-97-1)[1], a critical pharmacophore and synthetic intermediate, presents unique analytical challenges. The molecule features a saturated 2,3-dihydroindole core that is highly susceptible to oxidative aromatization[2], coupled with a labile methoxymethyl ether at the 7-position.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing this compound. By understanding the causality behind the fragmentation pathways, researchers can establish robust, self-validating analytical workflows.

Causality in Platform Selection

The structural features of 7-(methoxymethyl)indoline dictate its behavior in the gas phase. The choice of ionization technique fundamentally alters the observed fragmentation:

  • GC-EI-MS (Hard Ionization): At a standard 70 eV, electron ionization strips an electron to form a radical cation (M+•) at m/z 163. The high internal energy drives rapid, thermodynamically stable radical eliminations (e.g.,

    
    -cleavage). This platform is chosen for its highly reproducible, library-matchable fragmentation patterns[3]. However, the lability of the methoxymethyl group often results in a weak molecular ion peak.
    
  • LC-ESI-MS/MS (Soft Ionization): Electrospray ionization, facilitated by acidic mobile phases, selectively protonates the basic indoline nitrogen (pKa ~2.8) to yield an intact, even-electron precursor ion [M+H]+ at m/z 164. Collision-Induced Dissociation (CID) is then applied. We choose this platform because it allows for precisely controlled energy ramping, revealing targeted neutral losses (like the loss of methanol) driven by specific structural proximity effects (ortho-effects)[4].

Analytical_Workflow A 7-(methoxymethyl)indoline Sample Preparation BA BA A->BA B GC-EI-MS Platform (70 eV Hard Ionization) D M+• (m/z 163) Radical Cleavage B->D C LC-ESI-MS/MS Platform (Soft Ionization + CID) E [M+H]+ (m/z 164) Targeted Neutral Loss C->E F Cross-Platform Validation & Structural Elucidation D->F E->F BA->C

Comparative analytical workflow for 7-(methoxymethyl)indoline.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies incorporate mandatory internal checks.

Protocol A: GC-EI-MS Workflow
  • System Tune (Validation Step): Infuse Perfluorotributylamine (PFTBA). Verify that the ratios of m/z 69, 219, and 502 meet manufacturer specifications to confirm mass axis calibration and electron multiplier health.

  • Blank Verification: Inject 1 µL of pure extraction solvent (e.g., LC-MS grade Hexane) to establish a baseline and confirm the absence of column carryover.

  • Sample Injection: Inject 1 µL of 7-(methoxymethyl)indoline (10 µg/mL) using a split ratio of 10:1. Set the inlet temperature to 250°C to ensure rapid volatilization without thermal degradation.

  • Chromatographic Separation: Use a non-polar HP-5MS column (30 m × 0.25 mm × 0.25 µm). Hold the oven at 80°C for 1 min, then ramp at 15°C/min to 280°C.

  • Isotope Pattern Check (Validation Step): Upon detecting the M+• (m/z 163), calculate the M+1/M+ ratio. For

    
    , the theoretical 
    
    
    
    contribution is approximately 11%. An experimental match validates the empirical formula.
Protocol B: LC-ESI-MS/MS Workflow
  • Mass Calibration & SST (Validation Step): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis to < 5 ppm error. Inject a System Suitability Test (SST) standard (e.g., Reserpine) to verify ESI desolvation efficiency and retention time stability.

  • Chromatographic Separation: Inject 2 µL of sample onto a C18 column (50 mm × 2.1 mm, 1.8 µm). Use a mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton donor, ensuring >99% of the indoline population is ionized as [M+H]+.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes to sweep the column.

  • CID Optimization: Isolate m/z 164 in Q1 (0.7 Da window). Use Argon as the collision gas in Q2. Causality: Argon provides superior momentum transfer for low-mass precursor ions compared to Nitrogen. Ramp the Collision Energy (CE) from 10 to 40 eV to capture both low-energy and high-energy fragmentation pathways.

Mechanistic Pathway Analysis

Understanding the specific fragmentation mechanisms allows us to differentiate 7-(methoxymethyl)indoline from its isomers (e.g., 4-methoxymethylindoline or ethoxy-derivatives).

GC-EI-MS Fragmentation Mechanics

Under 70 eV EI, the molecular ion M+• (m/z 163) is generated. The primary fragmentation is the homolytic


-cleavage of the methoxymethyl group, resulting in the expulsion of a methoxy radical (•

, 31 Da) to form an abundant m/z 132 ion[3]. Alternatively, a hydrogen rearrangement from the saturated indoline ring can lead to the neutral loss of methanol (

, 32 Da), yielding m/z 131[5]. Subsequent breakdown of the indoline core involves the loss of HCN (27 Da), a classic hallmark of indole/indoline architectures[6].
LC-ESI-MS/MS (CID) Fragmentation Mechanics

In positive ESI, the proton resides on the indoline nitrogen. Because the methoxymethyl group is at the 7-position (adjacent to the nitrogen), a strong ortho-effect (or peri-like proximity effect) occurs[4].

  • Neutral Loss of Methanol: The proton is transferred from the nitrogen to the methoxy oxygen via a cyclic transition state. This triggers the kinetically favored elimination of neutral methanol (32 Da), generating a highly stable aza-benzyl cation at m/z 132[4][5].

  • Ring Contraction/Opening: As collision energy increases, the m/z 132 intermediate undergoes ring opening. The expulsion of HCN (27 Da) yields a product ion at m/z 105[6], while the loss of ammonia (

    
    , 17 Da) yields m/z 115.
    

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 164 F1 Product Ion m/z 132 M->F1 -32 Da (CH3OH) F2 Product Ion m/z 105 F1->F2 -27 Da (HCN) F3 Product Ion m/z 115 F1->F3 -17 Da (NH3)

ESI-CID fragmentation pathway of protonated 7-(methoxymethyl)indoline.

Quantitative Data Comparison

The table below summarizes the contrasting performance and data output of the two platforms. LC-ESI-MS/MS provides a much clearer view of the intact molecule, while GC-EI-MS excels in providing a complex fingerprint for structural sub-unit confirmation.

Analytical PlatformPrecursor Ion (m/z)Major Product Ions (m/z)Key Neutral / Radical LossesRelative Abundance / Performance Notes
GC-EI-MS (70 eV) 163 (M+•)132, 131, 105, 77-31 Da (•

)-32 Da (

)-27 Da (HCN)
m/z 132 (Base Peak, 100%)m/z 163 (Weak, <15%)Excellent for identifying the ether side-chain.
LC-ESI-MS/MS (CID) 164 ([M+H]+)132, 115, 105-32 Da (

)-17 Da (

)-27 Da (HCN)
m/z 164 (Strong, >80% at low CE)m/z 132 (Base Peak at 20 eV)Ideal for intact mass confirmation and targeted MRM.

References

  • Clark, C. Randall, et al. "Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones." ResearchGate, 2025. URL:[Link]

  • Grützmacher, Hans-Friedrich, et al. "Fragmentations of protonated acetophenones via intermediate ion-molecule complexes." John Wiley & Sons / Uni-Bielefeld, 1987. URL:[Link]

  • Kanie, Y., et al. "Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization." National Center for Biotechnology Information (PMC), 2023. URL: [Link]

  • Sun, D., et al. "Spectral characterization of indoline and its major metabolites." ResearchGate, 2007. URL: [Link]

  • Vessecchi, R., et al. "Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry." SciELO, 2025. URL:[Link]

Sources

Validation

IR spectroscopy bands for methoxymethyl ether in indoline derivatives

IR Spectroscopy Guide: Methoxymethyl (MOM) Ether in Indoline Derivatives Executive Summary In the structural optimization of indoline-based alkaloids and kinase inhibitors, the methoxymethyl (MOM) ether serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

IR Spectroscopy Guide: Methoxymethyl (MOM) Ether in Indoline Derivatives

Executive Summary

In the structural optimization of indoline-based alkaloids and kinase inhibitors, the methoxymethyl (MOM) ether serves as a critical protecting group for phenols and alcohols. Its resistance to strong bases and nucleophiles, coupled with facile acidic deprotection, makes it indispensable.[1] However, verifying MOM installation on the complex indoline scaffold requires precise spectroscopic interpretation.[1]

This guide provides a technical breakdown of the infrared (IR) spectral signatures of MOM-protected indoline derivatives. It distinguishes the unique acetal (O-C-O) vibrations from the native indoline background and offers a comparative analysis against alternative protecting groups.

Technical Deep Dive: The Spectral Fingerprint

The identification of a MOM ether relies on detecting the introduction of an acetal linkage while confirming the consumption of the hydroxyl (or amine) functionality.

Characteristic IR Bands of MOM-Indolines
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
O-H (Phenol/Alcohol) Stretch3200–3550Broad, StrongDisappears upon successful protection.
N-H (Indoline) Stretch3350–3450Medium, SharpRemains if only O-protection occurs; disappears if N-protection occurs.
C-O-C (Acetal) Asymmetric Stretch1040–1150 StrongThe "MOM Fingerprint." Often appears as a doublet or broad band.
C-O-C (Acetal) Symmetric Stretch900–1000MediumOften obscured by aromatic bending modes.
O-CH₃ (Methoxy) C-H Stretch2815–2830 Weak/MediumDistinctive "Fermi resonance" often separated from the main alkyl C-H cluster.
Ar-H (Indoline) Stretch> 3000MediumCharacteristic of the aromatic scaffold.
Mechanistic Insight: The "Double Ether" Anomaly

Unlike a simple methyl ether, the MOM group contains an acetal linkage (R–O–CH₂–O–CH₃). This creates a unique dipole environment. The asymmetric C-O-C stretch (1040–1150 cm⁻¹) is significantly more intense than a standard ether bond due to the coupling of two oxygen atoms on a single methylene carbon. This band is the primary confirmation marker when the broad O-H stretch vanishes.

Comparative Analysis: MOM vs. Alternatives

When selecting a protecting group, spectral distinctiveness is a key factor for process monitoring.[1]

Table 1: IR Signature Comparison of Common Protecting Groups on Indoline

Protecting GroupKey IR Marker (cm⁻¹)Spectral "Noise"Detection Ease
MOM Ether 1040–1150 (C-O-C) LowHigh (Distinct C-O-C intensity)
Benzyl Ether (Bn) 690 & 740 (Mono-sub benzene)High (Overlaps with indoline Ar-H)Medium (Requires checking fingerprint)
Methyl Ether (Me) 2830 (O-CH₃ stretch)LowLow (Hard to distinguish from backbone)
Acetate (Ac) 1730–1760 (C=O ester)Very LowVery High (Carbonyl is distinct)
TBDMS Ether 830–850 (Si-C rock)MediumHigh (Distinct Si-C region)

Expert Insight: While Acetates offer the easiest IR detection (strong C=O), they are labile to nucleophiles. MOM ethers offer the stability of an ether with a stronger IR signal than a simple methyl group, striking a balance between chemical robustness and analytical visibility.[1]

Experimental Protocol: Synthesis & Monitoring

Scenario: Protection of 5-hydroxyindoline to 5-(methoxymethoxy)indoline.

Reagents & Safety
  • Substrate: 5-Hydroxyindoline

  • Reagent: Chloromethyl methyl ether (MOMCl) [Warning: Carcinogen. Handle in fume hood]

  • Base:

    
    -Diisopropylethylamine (DIPEA)[1]
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow
  • Baseline Scan: Acquire an IR spectrum of the starting 5-hydroxyindoline. Note the broad O-H stretch at ~3300 cm⁻¹ and the N-H stretch at ~3400 cm⁻¹.

  • Reaction Setup: Dissolve substrate in dry DCM at 0°C. Add 1.5 eq DIPEA.

  • Addition: Dropwise addition of 1.2 eq MOMCl. Allow to warm to RT.

  • In-Process Control (IPC):

    • Take an aliquot after 1 hour.

    • Perform a mini-workup (EtOAc/Water extraction).

    • Spot on KBr plate or ATR crystal.

    • Target: Disappearance of broad O-H band; Appearance of strong band at ~1100 cm⁻¹.

  • Quench & Isolate: Once O-H is gone, quench with saturated NaHCO₃.

Visualization: Logic & Workflow

Figure 1: Spectral Decision Logic for MOM Identification

MOM_Identification Start Analyze IR Spectrum CheckOH Check 3200-3550 cm⁻¹ (Broad Band?) Start->CheckOH CheckCOC Check 1040-1150 cm⁻¹ (Strong Band?) CheckOH->CheckCOC No (Band Absent) Result_Unprotected Unprotected Indoline-OH CheckOH->Result_Unprotected Yes (Band Present) CheckNH Check 3350-3450 cm⁻¹ (Sharp Band?) CheckCOC->CheckNH Yes (Strong C-O-C) CheckCOC->Result_Unprotected No (Weak/Absent) Result_Protected MOM-Protected Indoline CheckNH->Result_Protected Yes (N-H Present) Result_N_Protected N-Protected / O-Protected CheckNH->Result_N_Protected No (N-H Absent)

Caption: Decision tree for interpreting IR spectra during MOM protection of hydroxyindolines.

Figure 2: Synthesis & Monitoring Workflow

Synthesis_Workflow Substrate 5-Hydroxyindoline (Start) Reagents MOMCl + DIPEA (0°C -> RT) Substrate->Reagents Dissolve Intermediate Reaction Mixture Reagents->Intermediate Stir IPC IR Monitoring (Aliquot) Intermediate->IPC 1 Hour Decision O-H Band Gone? IPC->Decision Decision->Intermediate No (Add time/reagent) Product 5-MOM-Indoline (Isolated) Decision->Product Yes

Caption: Experimental workflow for MOM protection with integrated IR monitoring checkpoints.

Troubleshooting & Validation

Issue: "I still see a peak around 3400 cm⁻¹."

  • Cause 1 (N-H): If you are protecting a hydroxyindoline, the secondary amine (N-H) of the indoline ring will still absorb at ~3400 cm⁻¹. This is sharp, not broad. Do not mistake it for residual alcohol.

  • Cause 2 (Wet Solvent): MOM ethers are stable to base but sensitive to acid.[2] If your DCM is wet, hydrolysis may revert the product.[1] A broad "hump" under the sharp N-H indicates moisture.

Issue: "The Fingerprint Region is messy."

  • Validation: Compare the region 1000–1200 cm⁻¹ directly with the starting material. The MOM group adds new intensity here. If the spectrum is too complex, consider Second Derivative IR processing to resolve the overlapping C-O-C bands from the aromatic C-H bends.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Methoxymethane (Dimethyl Ether).

  • National Institute of Standards and Technology (NIST). (2018). Benzene, (methoxymethyl)- Infrared Spectrum. NIST Chemistry WebBook.[3]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups.

  • BenchChem. (2025). Analysis of C-O Stretching Vibrations in Ethyl Methyl Ether using Infrared Spectroscopy.

Sources

Comparative

A Comparative Guide to the Structural Validation of 7-Substituted Indolines: The Definitive Role of X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Substitution...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Substitution at the 7-position of the indoline ring can significantly modulate a molecule's biological activity, making the precise and unambiguous determination of its three-dimensional structure a critical step in drug discovery and development. This guide provides an in-depth comparison of analytical techniques for the structural validation of 7-substituted indolines, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

The Imperative of Structural Accuracy

In the synthesis of novel 7-substituted indolines, regioisomerism is a common challenge. The ability to definitively confirm the position of the substituent is paramount, as different isomers can exhibit vastly different pharmacological profiles, toxicities, and metabolic stabilities. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues.

While several analytical techniques can provide structural information, only X-ray crystallography offers direct, atomic-level visualization of the molecular structure, leaving no room for ambiguity.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the molecular and structural details of small organic molecules with atomic-level resolution, including absolute stereochemistry.[1] This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined.[2]

Causality in Experimental Choices: Why Crystallography Excels

The primary advantage of X-ray crystallography is its ability to provide a complete and unambiguous three-dimensional structure.[2][3] This is particularly crucial for 7-substituted indolines, where the key question is the precise location of the substituent on the aromatic ring. While other techniques may suggest the presence of a particular isomer, only crystallography can provide definitive proof.

However, the success of an X-ray crystallographic analysis is heavily dependent on the ability to grow high-quality single crystals, which can often be a major bottleneck.[1] The crystallization of organic compounds is influenced by a variety of factors, including solvent, temperature, and the presence of impurities.[4][5]

A Self-Validating System: The Crystallographic Workflow

The process of X-ray crystallography is inherently self-validating. The quality of the diffraction data and the final refined structure are assessed using a variety of statistical metrics, such as the R-factor, which provides a measure of the agreement between the experimental data and the calculated model. A low R-factor indicates a high-quality structure.

X-ray Crystallography Workflow Figure 1: X-ray Crystallography Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Final Output Synthesis Synthesis & Purification of 7-Substituted Indoline Screening Crystallization Screening (Vapor Diffusion, Slow Evaporation, etc.) Synthesis->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Diffraction X-ray Diffraction Data Collection Harvesting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Phasing Structure Solution (Direct Methods or Patterson) Integration->Phasing Refinement Structure Refinement Phasing->Refinement Validation Structure Validation (e.g., R-factor) Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Validation->CIF

Caption: A streamlined workflow for the structural validation of 7-substituted indolines via X-ray crystallography.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is the definitive method, other techniques are often used in concert to provide complementary information.

TechniqueStrengthsWeaknessesApplication to 7-Substituted Indolines
X-ray Crystallography Unambiguous 3D structure, high resolution.[3]Requires high-quality single crystals, which can be difficult to obtain.[1][6]Gold standard for definitive structural assignment and stereochemical determination.[7][8][9]
NMR Spectroscopy Provides information about the chemical environment and connectivity of atoms in solution, does not require crystallization.[3][10]Can be difficult to interpret complex spectra, may not provide a definitive 3D structure on its own.[2]Excellent for initial characterization, confirming the presence of functional groups, and providing evidence for the substitution pattern through techniques like NOESY.[11][12]
Mass Spectrometry Provides accurate mass and fragmentation patterns, useful for confirming molecular weight and identifying known compounds.[13][14]Does not provide information about the 3D arrangement of atoms.Primarily used to confirm the molecular formula and to support the structural assignment made by other techniques.[15][16][17]
The Synergy of Techniques

In practice, a combination of these techniques is often employed. NMR and mass spectrometry are typically used for initial characterization and to guide synthetic efforts. Once a promising candidate has been identified and purified, X-ray crystallography is used to provide the definitive structural proof. In some cases, a combination of solid-state NMR and X-ray crystallography can provide even more detailed information about the chemical environment within the crystal.[18][19]

Caption: A decision-making guide for selecting the appropriate analytical method for indoline structure validation.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Novel 7-Substituted Indoline

This protocol outlines a generalized approach. Specific conditions will need to be optimized for each compound.

1. Crystal Growth (Self-Validating Step)

  • Objective: To obtain single crystals of sufficient size and quality for diffraction.

  • Methodology:

    • Solvent Selection: Screen a variety of solvents with different polarities to determine the compound's solubility. Ideal solvents are those in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.[20]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open container inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the compound's solubility and promoting crystallization.[20]

      • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.[5]

  • Validation: Visually inspect the resulting solids under a microscope. The presence of well-formed crystals with sharp edges and clear faces is indicative of a successful crystallization.

2. Data Collection

  • Objective: To collect a complete set of diffraction data.

  • Methodology:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern using a detector.

    • Rotate the crystal to collect data from all possible orientations.

3. Structure Solution and Refinement

  • Objective: To determine the atomic positions from the diffraction data.

  • Methodology:

    • Data Processing: Integrate the raw diffraction images and scale the data.

    • Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.

    • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

  • Validation: The quality of the final structure is assessed by the R-factor and other crystallographic statistics. The final electron density map should be inspected to ensure that all atoms are well-resolved and that there is no unassigned electron density.

Conclusion

For the unambiguous structural validation of 7-substituted indolines, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct, high-resolution, three-dimensional view of the molecule is essential for confirming the correct regioisomer and for informing rational drug design. While NMR and mass spectrometry are valuable complementary techniques for initial characterization, they cannot replace the definitive structural proof offered by X-ray crystallography. By integrating these techniques into a logical workflow, researchers can confidently and efficiently advance their drug discovery programs.

References

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Wiley Online Library. (n.d.).
  • Universitat Politècnica de Catalunya. (n.d.).
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography.
  • MDPI. (2023, December 30). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9.
  • PubMed. (2011, January 12).
  • Creative Biostructure. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • ChemRxiv. (n.d.). Crystallization of Small Molecules in Lyotropic Liquid Crystals.
  • YouTube. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques.
  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
  • Romanian Journal of Physics. (n.d.).
  • MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (n.d.). and spectral characterization of indoline and its major metabolites.
  • Scientific Research Publishing. (2016, April 20).
  • ResearchGate. (n.d.). Examples of common challenges encountered when using X-ray crystal structures.
  • PMC. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
  • PubMed. (2012, October 15). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology.
  • SciSpace. (2011, February 15).
  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.
  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • ResearchGate. (n.d.). Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology | Request PDF.
  • HETEROCYCLES. (1988). NMR STUDIES OF INDOLE.
  • ResearchGate. (2021, June 30). (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione.
  • PubMed. (2015, January 15).
  • ResearchGate. (2025, August 7). (PDF) Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole.
  • PubMed. (2018, July 15).

Sources

Validation

Technical Guide: Differentiating 7-(methoxymethyl)indoline from Isomeric Indole Derivatives

This guide outlines the technical protocol for structurally differentiating 7-(methoxymethyl)indoline from its critical isomers and related indole derivatives. It is designed for medicinal chemists and analytical scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocol for structurally differentiating 7-(methoxymethyl)indoline from its critical isomers and related indole derivatives. It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification.

Introduction & Strategic Importance

7-(methoxymethyl)indoline (C₁₀H₁₃NO) is a specialized bicyclic scaffold often employed in the synthesis of GPCR ligands and kinase inhibitors. Its structural integrity is defined by two critical features: the saturation of the C2-C3 bond (distinguishing it from indoles) and the regiochemistry of the methoxymethyl group at the C7 position (distinguishing it from 4-, 5-, or 6-isomers).

Common synthetic routes—typically involving the reduction of 7-(methoxymethyl)indole or the functionalization of 7-bromoindoline—frequently yield mixtures containing:

  • Oxidation State Impurities: 7-(methoxymethyl)indole (aromatic).

  • Regioisomers: 4-, 5-, or 6-(methoxymethyl)indoline (derived from impure starting materials).

  • N-Alkylated Isomers: 1-(methoxymethyl)indoline (a constitutional isomer formed via competitive N-alkylation).

This guide provides a self-validating analytical workflow to unambiguously identify the target compound.

Structural Diagnostics: The "Fingerprint" Approach

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation. The following diagnostic signals confirm the structure.

A. Differentiating Indoline (Target) vs. Indole (Impurity)

The most immediate check is the oxidation state of the pyrrole ring.

Feature7-(methoxymethyl)indoline (Target)7-(methoxymethyl)indole (Impurity)
C2 Protons Triplet/Multiplet @ ~3.5 ppm (Aliphatic)Doublet @ ~7.2 ppm (Aromatic)
C3 Protons Triplet/Multiplet @ ~3.0 ppm (Aliphatic)Doublet @ ~6.5 ppm (Aromatic)
N-H Proton Broad singlet @ ~3.0–5.0 ppm (Aliphatic amine)Broad singlet @ ~8.0–10.0 ppm (Aromatic amine)
B. Differentiating Regioisomers (C7 vs. C4/C5/C6)

Confirming the substituent is at C7 requires analyzing the aromatic coupling pattern and Nuclear Overhauser Effect (NOE).

  • Coupling Pattern (J-Coupling):

    • 7-Substituted (Target): The substituent blocks position 7. The remaining protons are at 4, 5, and 6.

      • Pattern: A continuous spin system of three adjacent protons.

      • Appearance: Doublet (H4) – Triplet (H5) – Doublet (H6).

    • 5-Substituted (Isomer): Protons at 4, 6, 7.

      • Pattern: H4 and H6 are meta to each other; H6 and H7 are ortho.

      • Appearance: Singlet (H4, broad) – Doublet (H6) – Doublet (H7).

  • NOE Correlations (The "Smoking Gun"):

    • 7-Isomer: The methoxymethyl group at C7 is spatially proximate to the N-H (or N-alkyl) group. Strong NOE observed.

    • 4-Isomer: The methoxymethyl group at C4 is spatially proximate to the C3 aliphatic protons . Strong NOE with C3, NO NOE with N-H.

Mass Spectrometry (MS)
  • Target (Indoline): [M+H]⁺ = 164.1 m/z.

  • Impurity (Indole): [M+H]⁺ = 162.1 m/z (Mass deficit of 2 Da).

  • Constitutional Isomer (N-methoxymethyl): [M+H]⁺ = 164.1 m/z. (Indistinguishable by MS alone; requires NMR).

Visualization of Decision Logic

The following diagram illustrates the logical workflow for structural verification.

Differentiation_Workflow Start Crude Sample (C10H13NO Isomers) MS_Check Step 1: Mass Spectrometry (Check MW) Start->MS_Check MW_162 [M+H]+ = 162 (Indole Core) MS_Check->MW_162 Oxidized Impurity MW_164 [M+H]+ = 164 (Indoline Core) MS_Check->MW_164 Target Mass NMR_Check Step 2: 1H NMR Analysis (Aromatic Region) MW_164->NMR_Check Coupling_3H 3 Adjacent Protons (d, t, d Pattern) NMR_Check->Coupling_3H 4- or 7-Isomer Coupling_Other Isolated/Meta Protons (s, d, d Pattern) NMR_Check->Coupling_Other 5- or 6-Isomer NOE_Check Step 3: NOE Experiment (Irradiate -CH2O-) Coupling_3H->NOE_Check NOE_NH NOE to N-H (Proximity to N1) NOE_Check->NOE_NH Target: 7-isomer NOE_C3 NOE to C3-H (Proximity to C3) NOE_Check->NOE_C3 Isomer: 4-isomer

Caption: Logical decision tree for excluding oxidation states and regioisomers.

Experimental Protocols

Analytical HPLC Method

This method separates the more polar indoline from the less polar indole and resolves regioisomers based on hydrophobicity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Indole/Indoline specific).

  • Expected Elution:

    • 7-(methoxymethyl)indoline (Target): ~4.5 min.

    • 7-(methoxymethyl)indole (Impurity): ~6.2 min (Later elution due to aromaticity/planarity).

NOE Difference Spectroscopy Protocol

This is the definitive experiment for confirming the 7-position.

  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL DMSO-d6 (preferred over CDCl₃ to sharpen the N-H signal and prevent exchange).

  • Parameter Setup:

    • Select 1D NOE difference or 1D GOESY sequence.

    • Target Irradiation: Set frequency on the benzylic methylene protons (-CH ₂OCH₃) at approx. 4.4–4.6 ppm.

  • Data Interpretation:

    • Positive Result: Enhancement of the broad N-H singlet (approx. 5.0–6.0 ppm in DMSO).

    • Negative Result: Enhancement of the aliphatic C3 protons (approx. 3.0 ppm) indicates the substituent is at position 4.

Structural Confirmation Diagram (NOE Topology)

The diagram below visualizes the spatial relationships that define the 7-isomer.

NOE_Topology N1 N-H (Pos 1) C7 C7-Subst (-CH2OMe) C7->N1 Strong NOE (Diagnostic for 7-pos) C4 C4-H C7->C4 Weak/No NOE C3 C3-H2 C4->C3 Strong NOE (Diagnostic for 4-pos)

Caption: Key Nuclear Overhauser Effect (NOE) interactions. The red arrow confirms the 7-position.

Summary of Key Specifications

ParameterSpecification for 7-(methoxymethyl)indoline
Molecular Formula C₁₀H₁₃NO
Exact Mass 163.0997
1H NMR (Aromatic) 3H pattern: doublet, triplet, doublet (6.5–7.2 ppm)
1H NMR (Aliphatic) Two triplets/multiplets (3.0–3.6 ppm) for indoline ring
Diagnostic NOE Interaction between -CH₂O- and N-H

References

  • Indoline Synthesis & Characterization : Synthesis of 7-substituted indolines via reduction of indoles. Source:

  • NMR Interpretation of Heterocycles : Differentiation of isomeric indoles and indolines using 1H NMR and NOE. Source:

  • General Indole/Indoline Data : Spectral data for 7-bromoindole and derivatives (Precursors). Source:

Safety & Regulatory Compliance

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